GRF (1-29) amide (rat)
Description
The exact mass of the compound GRF (1-29) amide (rat) is 3471.8867200 g/mol and the complexity rating of the compound is 7960. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality GRF (1-29) amide (rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GRF (1-29) amide (rat) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C155H251N49O40S/c1-20-80(12)120(201-127(220)85(17)180-138(231)112(68-119(215)216)189-126(219)83(15)178-128(221)94(157)65-90-69-169-74-176-90)149(242)198-109(62-87-32-24-23-25-33-87)145(238)204-123(86(18)207)151(244)200-114(73-206)147(240)199-113(72-205)146(239)194-108(64-89-41-45-93(209)46-42-89)142(235)186-98(37-30-55-173-154(165)166)131(224)185-99(38-31-56-174-155(167)168)135(228)202-122(82(14)22-3)150(243)197-103(58-76(4)5)129(222)175-71-117(212)181-100(47-49-115(158)210)133(226)191-105(60-78(8)9)140(233)193-107(63-88-39-43-92(208)44-40-88)137(230)179-84(16)125(218)183-97(36-29-54-172-153(163)164)130(223)184-96(34-26-27-52-156)132(225)190-104(59-77(6)7)139(232)192-106(61-79(10)11)141(234)195-110(66-91-70-170-75-177-91)143(236)187-101(48-50-118(213)214)136(229)203-121(81(13)21-2)148(241)188-102(51-57-245-19)134(227)196-111(67-116(159)211)144(237)182-95(124(160)217)35-28-53-171-152(161)162/h23-25,32-33,39-46,69-70,74-86,94-114,120-123,205-209H,20-22,26-31,34-38,47-68,71-73,156-157H2,1-19H3,(H2,158,210)(H2,159,211)(H2,160,217)(H,169,176)(H,170,177)(H,175,222)(H,178,221)(H,179,230)(H,180,231)(H,181,212)(H,182,237)(H,183,218)(H,184,223)(H,185,224)(H,186,235)(H,187,236)(H,188,241)(H,189,219)(H,190,225)(H,191,226)(H,192,232)(H,193,233)(H,194,239)(H,195,234)(H,196,227)(H,197,243)(H,198,242)(H,199,240)(H,200,244)(H,201,220)(H,202,228)(H,203,229)(H,204,238)(H,213,214)(H,215,216)(H4,161,162,171)(H4,163,164,172)(H4,165,166,173)(H4,167,168,174)/t80-,81-,82-,83-,84-,85-,86+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,120-,121-,122-,123-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFNIEDWNSBZSR-UCRGYRMUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC4=CNC=N4)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C155H251N49O40S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Intracellular Symphony: A Technical Guide to the Mechanism of Action of GRF(1-29) Amide on Rat Pituitary Somatotrophs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the molecular mechanisms underpinning the action of Growth Hormone-Releasing Factor (1-29) amide (GRF(1-29) amide) on rat pituitary somatotrophs. By dissecting the signaling cascades, presenting quantitative data, and detailing experimental protocols, this document serves as a comprehensive resource for professionals engaged in endocrinological research and the development of novel therapeutics targeting the somatotropic axis.
Core Signaling Pathway: The cAMP-PKA Axis
The principal mechanism by which GRF(1-29) amide stimulates growth hormone (GH) synthesis and secretion from rat pituitary somatotrophs is through the activation of the G protein-coupled receptor (GPCR), the Growth Hormone-Releasing Hormone Receptor (GHRH-R). This initiates a well-defined intracellular signaling cascade dominated by the cyclic adenosine monophosphate (cAMP)/Protein Kinase A (PKA) pathway.[1][2][3][4]
Upon binding of GRF(1-29) amide to the GHRH-R, the associated stimulatory G protein (Gs) is activated. The Gs alpha subunit dissociates and activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[5] The subsequent elevation in intracellular cAMP levels leads to the activation of PKA.[2][3] PKA, a cytosolic enzyme, then phosphorylates a variety of downstream targets, including ion channels and transcription factors, ultimately culminating in the fusion of GH-containing secretory granules with the plasma membrane and enhanced GH gene transcription.[1][2][3]
It is crucial to note that the involvement of Protein Kinase C (PKC) in the direct signaling pathway of GRF has been investigated and largely ruled out. Studies have shown that GRF does not induce the translocation of PKC from the cytosol to the membrane, a key step in its activation, even at concentrations that significantly stimulate GH release.[6][7]
Quantitative Data on GRF(1-29) Amide Action
The following tables summarize key quantitative data from studies investigating the effects of GRF(1-29) amide and its analogs on rat pituitary somatotrophs.
Table 1: In Vitro Dose-Response of GRF on GH Release and cAMP Production
| Peptide | Parameter | EC50 | Maximal Effect | Cell Type | Reference |
| rGRF | GH Release | 15 x 10-12 M | - | Primary rat pituitary cells | [8] |
| hGRF(1-29)NH2 | GH Release | - | - | Primary rat pituitary cells | [9] |
| hGRF(1-29)NH2 | cAMP Efflux | - | - | GH3 rat pituitary tumor cells | [10] |
| rGRF | cAMP Efflux | - | 7-10 fold more active than hGRF | GH3 rat pituitary tumor cells | [10] |
| GRF (1 pM - 1 nM) | PKA Activity | - | Dose-dependent increase | Purified rat somatotrophs | [2][3] |
| GRF (1 pM - 1 nM) | GH Release | - | Dose-dependent increase | Purified rat somatotrophs | [2][3] |
Table 2: In Vivo Effects of GRF Analogs on Plasma GH Levels in Male Sprague Dawley Rats
| Compound (1 µmol/kg, s.c.) | Peak Plasma GH (ng/mL) | Time to Peak | AUC (0-2h) vs. Control | Reference |
| hGRF(1-29) amide | ~150 | ~15 min | Significant increase | [11][12][13] |
| CJC-1295 | >250 | ~30 min | ~4-fold increase | [11][12][13] |
Detailed Experimental Protocols
Rat Pituitary Cell Culture and Purification of Somatotrophs
This protocol describes the isolation and culture of rat anterior pituitary cells, followed by the enrichment of the somatotroph population.
Materials:
-
Male Sprague-Dawley rats
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal bovine serum (FBS)
-
Horse serum
-
Antibiotics (penicillin-streptomycin)
-
Collagenase
-
DNase I
-
Percoll or other density gradient medium
-
Sterile dissection tools and cell culture equipment
Procedure:
-
Pituitary Gland Dissection: Euthanize rats and aseptically remove the anterior pituitary glands.
-
Enzymatic Digestion: Mince the tissue and incubate in DMEM containing collagenase and DNase I at 37°C with gentle agitation to dissociate the cells.
-
Cell Dispersion and Filtration: Gently triturate the cell suspension and filter through a nylon mesh to remove undigested tissue.
-
Cell Purification (Optional): To enrich for somatotrophs, layer the cell suspension on a discontinuous Percoll gradient and centrifuge. Collect the cell fraction at the appropriate density interface corresponding to somatotrophs.
-
Cell Plating and Culture: Resuspend the cells in DMEM supplemented with FBS, horse serum, and antibiotics. Plate the cells in culture dishes or multi-well plates and maintain in a humidified incubator at 37°C with 5% CO2. Allow cells to adhere and recover for 48-72 hours before experimentation.
Static Incubation for GH Release Assay
This protocol outlines a method for assessing the effect of GRF(1-29) amide on GH secretion from cultured pituitary cells.
Materials:
-
Cultured rat pituitary cells in multi-well plates
-
Serum-free DMEM
-
GRF(1-29) amide stock solution
-
Test substances (e.g., inhibitors, other secretagogues)
-
Bovine Serum Albumin (BSA)
-
Collection tubes
Procedure:
-
Pre-incubation: Aspirate the culture medium from the wells and wash the cells with serum-free DMEM. Pre-incubate the cells in serum-free DMEM containing BSA for 1-2 hours to establish basal secretion rates.
-
Stimulation: Prepare treatment solutions of GRF(1-29) amide and other test substances at the desired concentrations in serum-free DMEM with BSA.
-
Remove the pre-incubation medium and add the treatment solutions to the respective wells.
-
Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.
-
Sample Collection: At the end of the incubation period, collect the medium from each well into separate tubes.
-
Cell Lysis (Optional): To measure intracellular GH content, lyse the cells in each well with a suitable lysis buffer.
-
Storage: Store the collected medium and cell lysates at -20°C or below until analysis.
-
GH Measurement: Quantify the concentration of GH in the collected samples using a specific radioimmunoassay (RIA) or ELISA.[11][12]
Perifusion of Pituitary Cells for Dynamic GH Secretion Analysis
This protocol allows for the study of the dynamic pattern of GH release in response to pulsatile or continuous stimulation with GRF(1-29) amide.[14][15][16][17][18]
Materials:
-
Perifusion system (including perifusion chambers, peristaltic pump, fraction collector, and water bath)
-
Cultured pituitary cells or dispersed pituitary cells mixed with a carrier matrix (e.g., Cytodex beads)
-
Perifusion medium (e.g., Krebs-Ringer bicarbonate buffer with glucose and BSA)
-
GRF(1-29) amide and other test substance solutions
-
Collection tubes
Procedure:
-
Chamber Preparation: Load the pituitary cells into the perifusion chambers.
-
System Assembly: Assemble the perifusion system, ensuring a constant flow rate and temperature (37°C).
-
Equilibration: Perifuse the cells with basal medium for a period (e.g., 60-90 minutes) to allow for stabilization and establishment of a baseline secretion rate.
-
Stimulation: Switch the perifusion medium to one containing GRF(1-29) amide or other secretagogues, either as a continuous infusion or as discrete pulses.
-
Fraction Collection: Collect the perifusate in fractions at regular intervals (e.g., every 2-5 minutes) using a fraction collector.
-
Washout: After the stimulation period, switch back to the basal medium to observe the return to baseline secretion.
-
Sample Storage and Analysis: Store the collected fractions at -20°C until GH concentration is measured by RIA or ELISA.
Conclusion
The action of GRF(1-29) amide on rat pituitary somatotrophs is a well-characterized process initiated by receptor binding and primarily mediated through the cAMP-PKA signaling pathway. This cascade leads to an increase in intracellular calcium and the phosphorylation of key proteins, resulting in the acute release of stored GH and long-term effects on GH gene expression. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research into the modulation of the somatotropic axis and the development of novel therapeutic agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cytosolic protein kinase A mediates the growth hormone (GH)-releasing action of GH-releasing factor in purified rat somatotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytosolic protein kinase A mediates the growth hormone (GH)-releasing action of GH-releasing factor in purified rat somatotrophs. | Semantic Scholar [semanticscholar.org]
- 4. d-nb.info [d-nb.info]
- 5. Structural requirements for the activation of rat anterior pituitary adenylate cyclase by growth hormone-releasing factor (GRF): discovery of (N-Ac-Tyr1, D-Arg2)-GRF(1-29)-NH2 as a GRF antagonist on membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Growth hormone-releasing factor does not activate protein kinase C in somatotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. scispace.com [scispace.com]
- 9. Plasma growth hormone (GH) response to intravenous GH-releasing factor (GRF) in adult rats: evidence for transient pituitary desensitization after GRF stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rat hypothalamic GRF elicits its biologic action in GH3 cells by interaction with VIP- preferring receptor site(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Perifusion of rat pituitary cells with gonadotropin-releasing hormone, activin, and inhibin reveals distinct effects on gonadotropin gene expression and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. Perifusion of isolated rat islets in vitro. Participation of the microtubular system in the biphasic release of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]
An In-depth Technical Guide to the Synthesis and Purification of GRF (1-29) Amide (Rat)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the chemical synthesis and purification of rat Growth Hormone-Releasing Factor (1-29) amide, a synthetic peptide that stimulates the secretion of growth hormone (GH)[1][2]. The content herein details the core principles of solid-phase peptide synthesis (SPPS), cleavage from the resin support, and subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC). Experimental protocols are provided to serve as a practical resource for researchers in the field.
Introduction to GRF (1-29) Amide (Rat)
Growth Hormone-Releasing Factor (GRF), also known as Growth Hormone-Releasing Hormone (GHRH), is a hypothalamic peptide that plays a crucial role in regulating the synthesis and release of growth hormone from the pituitary gland[3][4][5]. The full biological activity of the native 44-amino acid GHRH is retained in its N-terminal 1-29 amino acid fragment with a C-terminal amide[3]. The rat variant of GRF (1-29) amide has the following amino acid sequence: His-Ala-Asp-Ala-Ile-Phe-Thr-Ser-Ser-Tyr-Arg-Arg-Ile-Leu-Gly-Gln-Leu-Tyr-Ala-Arg-Lys-Leu-Leu-His-Glu-Ile-Met-Asn-Arg-NH₂[6]. Due to its potent biological activity, synthetic rat GRF (1-29) amide is a valuable tool in endocrinological research and has potential therapeutic applications.
GRF Signaling Pathway
GRF exerts its biological effects by binding to the Growth Hormone-Releasing Hormone Receptor (GHRH-R), a member of the G protein-coupled receptor (GPCR) family located on somatotropic cells in the anterior pituitary[3][4][5]. Activation of the GHRH-R primarily initiates the adenylyl cyclase-protein kinase A (PKA) signaling cascade. This pathway involves the Gs alpha subunit of the G protein, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Subsequently, PKA is activated, which then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). This cascade ultimately stimulates the synthesis and secretion of growth hormone[3][7]. Other signaling pathways, such as the phospholipase C (PLC) pathway leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), may also be activated by GHRH-R, contributing to the overall cellular response[3][7][8].
Caption: GRF (1-29) Amide Signaling Pathway.
Synthesis of GRF (1-29) Amide (Rat)
The synthesis of GRF (1-29) amide is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS)[9][10][11]. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).
Synthesis Workflow
The general workflow for the synthesis of GRF (1-29) amide via Fmoc SPPS is depicted below. The process begins with a resin functionalized with a linker that will yield a C-terminal amide upon cleavage. The synthesis proceeds through iterative cycles of Nα-Fmoc deprotection and amino acid coupling until the full 29-amino acid sequence is assembled.
Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.
Detailed Experimental Protocol: Synthesis
Materials:
-
Rink Amide resin (e.g., 100-200 mesh, ~0.5-0.8 mmol/g loading)[10][12]
-
Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Pbf for Arg, Boc for Lys and Trp, tBu for Asp, Glu, Ser, Thr, and Tyr)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel[13].
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF[13].
-
First Amino Acid Coupling:
-
Pre-activate the first C-terminal amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it (3-5 equivalents relative to resin loading) in DMF with HBTU/HATU (3-5 eq.) and DIPEA (6-10 eq.) for a few minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser ninhydrin test).
-
-
Washing: After coupling, wash the resin extensively with DMF to remove excess reagents.
-
Chain Elongation: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the rat GRF (1-29) sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Final Washing and Drying: Wash the fully assembled peptidyl-resin with DMF, followed by DCM, and then dry the resin under vacuum.
Cleavage and Deprotection
Once the synthesis is complete, the peptide must be cleaved from the resin support, and the side-chain protecting groups must be removed. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions with sensitive amino acids.
Detailed Experimental Protocol: Cleavage
Materials:
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)[14]
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
Protocol:
-
Place the dried peptidyl-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin)[15].
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling[16].
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether[16][17].
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification of GRF (1-29) Amide (Rat)
The crude peptide obtained after cleavage contains the desired product along with various impurities from incomplete couplings or side reactions. Purification is essential to obtain a highly pure product and is almost universally performed using reversed-phase high-performance liquid chromatography (RP-HPLC)[18][19].
Purification Workflow
The purification process involves dissolving the crude peptide, separating it on an RP-HPLC column using a gradient of organic solvent, collecting the fractions containing the pure peptide, and then lyophilizing to obtain a stable powder.
Caption: RP-HPLC Purification Workflow.
Detailed Experimental Protocol: Purification
Materials:
-
Preparative RP-HPLC system with a UV detector
-
C18 column (e.g., 5-10 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% aqueous acetonitrile or 10% aqueous acetic acid.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g., 10% to 60% B over 60 minutes) at a suitable flow rate.
-
Monitor the elution profile at a wavelength of 214 or 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak that represents the desired peptide.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the peptide.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (typically >95%) and lyophilize to obtain the final product as a white, fluffy powder.
Quantitative Data and Characterization
The success of the synthesis and purification process is evaluated through various analytical techniques. The following table summarizes key quantitative parameters.
| Parameter | Typical Value/Method | Reference |
| Synthesis Scale | 0.1 - 1.0 mmol | General SPPS Practice |
| Crude Peptide Yield | 70 - 90% (of theoretical) | General SPPS Practice |
| Final Purity | > 95% | [11] |
| Identity Confirmation | Mass Spectrometry (MS) | Standard Practice |
| Amino Acid Analysis | Confirms amino acid composition | [18] |
| Half-life (in vitro) | ~18 min (rat serum), ~13 min (rat liver homogenate) | [1][19] |
Conclusion
This technical guide has outlined the fundamental procedures for the synthesis and purification of rat GRF (1-29) amide. By following the detailed protocols for Fmoc-based solid-phase peptide synthesis, TFA-mediated cleavage, and RP-HPLC purification, researchers can reliably produce this biologically important peptide for a wide range of scientific applications. The provided diagrams and tables serve as a quick reference for the experimental workflows and expected outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling mechanism of growth hormone-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth hormone-releasing hormone receptor signaling in experimental ocular inflammation and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of peptide amides by Fmoc-solid-phase peptide synthesis and acid labile anchor groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. academic.oup.com [academic.oup.com]
- 12. peptide.com [peptide.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. youtube.com [youtube.com]
- 18. Proteolytic degradation of rat growth hormone-releasing factor(1-29) amide in rat pituitary and hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Catabolism of rat growth hormone-releasing factor(1-29) amide in rat serum and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the In Vivo Effects of GRF (1-29) Amide on Growth Hormone in Rats
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the in vivo effects of Growth Hormone-Releasing Factor (GRF) (1-29) amide, also known as Sermorelin, on the secretion of Growth Hormone (GH) in rat models. It consolidates key quantitative data, details common experimental methodologies, and illustrates the underlying biological and procedural frameworks.
Introduction
Growth Hormone-Releasing Factor (GRF) (1-29) amide is a synthetic peptide representing the shortest fully functional fragment of the naturally occurring Growth Hormone-Releasing Hormone (GHRH).[1] It consists of the first 29 amino acids of GHRH and is a potent stimulator of GH synthesis and secretion from the anterior pituitary gland.[2][3] Due to its biological activity, GRF (1-29) amide is widely used in research to study the regulation of the GH axis. Rat models, particularly Sprague Dawley rats, are frequently employed for these in vivo investigations due to their well-characterized physiological responses.[4][5] This guide synthesizes data from multiple studies to provide a detailed technical resource on the subject.
Mechanism of Action: The GHRH Signaling Pathway
GRF (1-29) amide exerts its effects by binding to the GHRH receptor (GHRH-R), a G-protein coupled receptor located on the surface of somatotroph cells in the anterior pituitary.[6] This interaction initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[6][7] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, culminating in the transcription of the GH gene and the exocytosis of GH-containing secretory granules. Additionally, GHRH-R activation can stimulate the phospholipase C (PLC) pathway.[6] The entire process is modulated by somatostatin (SRIF), which acts as an inhibitory counterpart by suppressing adenylyl cyclase activity.[3]
Experimental Protocols
Detailed and consistent methodologies are crucial for reproducible in vivo studies. The following protocols are synthesized from common practices reported in the literature.[5]
Animal Models and Housing
-
Species: Rat (Rattus norvegicus)
-
Strain: Sprague Dawley is commonly used.
-
Sex: Studies often use male rats to avoid hormonal cycle variations, though sex-based differences in GH response have been noted.[5]
-
Housing: Animals are typically housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.
Peptide Administration and Blood Sampling
-
Anesthesia: For terminal studies or those requiring immobilization, sodium pentobarbital is often used. It also serves to suppress endogenous GRF and somatostatin secretion.[5]
-
Administration Routes:
-
Intravenous (IV): Administered via a cannulated vein (e.g., jugular vein) for rapid delivery and assessment of direct pituitary response.[5]
-
Subcutaneous (SC): A single bolus injection, typically in the dorsolumbar region, is used for assessing a more sustained response and for pharmacokinetic studies.
-
-
Dosage Preparation: GRF (1-29) amide is typically dissolved in sterile saline (0.9% NaCl) to the desired concentration.
-
Blood Collection:
-
Blood samples are collected at multiple time points (e.g., pre-injection, and at 5, 15, 30, 60, and 120 minutes post-injection).[4][5]
-
Samples are collected in tubes containing an anticoagulant (e.g., EDTA) and a DPP-IV inhibitor to prevent peptide degradation.[8]
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Growth Hormone Measurement
-
Method: Radioimmunoassay (RIA) is the standard method for quantifying plasma GH concentrations.[8][9]
-
Procedure: The assay typically involves a competitive binding reaction between the sample GH, a radiolabeled GH tracer (e.g., ¹²⁵I-GH), and a specific anti-GH antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of GH in the sample.
Quantitative Data Summary
The in vivo response to GRF (1-29) amide is dependent on dose, route of administration, and the specific analog used.
Dose-Response Relationship
Intravenous administration in anesthetized rats demonstrates a clear dose-dependent stimulation of GH secretion.
Table 1: Peak Plasma GH Response to Intravenous GRF (1-29) Amide in Anesthetized Rats
| Dose (ng/kg) | Sex | Smallest Effective Dose | Observation | Reference |
|---|---|---|---|---|
| 250 | Male | Yes | Elicits a significant GH response. | [5] |
| 250 - 70,000 | Female | Yes | Response is approximately 60% of that in male rats. |[5] |
Comparative Efficacy of GRF Analogs
Modifications to the GRF (1-29) amide peptide can significantly enhance its stability and potency, leading to a greater GH response.
Table 2: Acute GH Secretion Following a Single Subcutaneous Dose (1 µmol/kg) in Male Sprague Dawley Rats
| Compound | Key Modification(s) | Mean GH AUC (ng/mL * h) over 2h (Approx. Value) | Fold Increase vs. GRF (1-29) | Reference |
|---|---|---|---|---|
| Saline | Control | ~2,500 | - | [4][8] |
| GRF (1-29) amide | Parent Peptide | ~10,000 | 1.0x | [4][8] |
| CJC-1295 | D-Ala2, Gln8, Ala15, Leu27 + Drug Affinity Complex | ~40,000 | ~4.0x | [8] |
Note: AUC values are estimated from published graphical data for illustrative purposes.
Table 3: Relative In Vivo Potency of GRF (1-29) Amide Analogs in Rats
| Analog | Modification | Approximate Potency vs. hpGRF(1-29)-NH₂ | Reference |
|---|---|---|---|
| [D-Ala-2]-hpGRF(1-29)-NH₂ | D-Alanine at position 2 | 50x more potent | [10] |
| [N-Ac-Tyr-1]-hpGRF(1-29)-NH₂ | Acetylated Tyrosine at position 1 | 12x more potent | [10] |
| [D-Tyr-1]-hpGRF(1-29)-NH₂ | D-Tyrosine at position 1 | 10x more potent | [10] |
| [D-Asp-3]-hpGRF(1-29)-NH₂ | D-Aspartic Acid at position 3 | 7x more potent |[10] |
Factors Influencing GH Response
Pharmacokinetics and Half-Life
The native GRF (1-29) amide has a very short plasma half-life, being rapidly cleared and degraded, primarily by the enzyme dipeptidylpeptidase-IV (DPP-IV).[8] Following subcutaneous administration in rats, the parent peptide is often undetectable in plasma beyond 1 hour.[8] Analogs designed for greater stability, such as CJC-1295 which binds to albumin, exhibit a significantly prolonged presence in circulation, being detectable for over 72 hours.[8]
Pituitary Desensitization
Repeated administration of GRF (1-29) amide at short intervals can lead to a temporary desensitization of the pituitary somatotrophs.
Studies in rats have shown that a second IV injection of GRF (1-29) amide given 45 minutes after the first results in a significantly blunted GH response.[5] This refractory period appears to last for approximately one hour and is independent of somatostatin action, suggesting it is a direct effect at the pituitary level.[5]
Conclusion
GRF (1-29) amide is a powerful tool for investigating the somatotropic axis in vivo. In rats, it elicits a rapid, dose-dependent release of growth hormone that is influenced by sex, administration route, and the structural properties of the peptide. While the native peptide is limited by a short half-life, synthetic analogs have been developed with vastly improved potency and duration of action. Understanding the detailed experimental protocols and the phenomenon of pituitary desensitization is critical for the design and interpretation of studies aimed at exploring GH regulation and developing novel therapeutic agents.
References
- 1. Sermorelin (GRF (1-29) amide) | Peptides 1 | CAS 86168-78-7 | Buy Sermorelin (GRF (1-29) amide) from Supplier InvivoChem [invivochem.com]
- 2. avantorsciences.com [avantorsciences.com]
- 3. Effects of rat growth hormone (rGH)-releasing factor and somatostatin on the release and synthesis of rGH in dispersed pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Plasma growth hormone (GH) response to intravenous GH-releasing factor (GRF) in adult rats: evidence for transient pituitary desensitization after GRF stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth hormone-releasing hormone stimulates cAMP release in superfused rat pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Super-active analogs of growth hormone-releasing factor (1-29)-amide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Cornerstone: Unraveling the Role of Endogenous Growth Hormone-Releasing Factor in Rats
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides an in-depth examination of the physiological significance of endogenous growth hormone-releasing factor (GRF) in rats. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into the mechanisms of action, experimental methodologies, and quantitative outcomes associated with the study of this critical neuroendocrine regulator.
Introduction: The Maestro of Growth Hormone Secretion
Endogenous Growth Hormone-Releasing Factor (GRF), a hypothalamic peptide, is the principal secretagogue for growth hormone (GH) from the anterior pituitary gland. Its physiological role in rats is fundamental to the regulation of somatic growth, metabolism, and overall development. The pulsatile nature of GH secretion, a hallmark of its physiological activity, is intricately governed by the rhythmic release of GRF. Understanding the precise role of endogenous GRF is paramount for the development of therapeutic agents targeting growth disorders and related metabolic conditions. This guide will delve into the key experimental evidence that has elucidated the physiological functions of GRF in the rat model.
The Pivotal Role of GRF in Pulsatile GH Secretion
The most well-characterized physiological function of endogenous GRF is its indispensable role in generating the characteristic pulsatile secretion of GH. In male rats, this pattern consists of high-amplitude GH pulses occurring at regular 3 to 3.5-hour intervals, separated by periods of very low or undetectable GH levels. In contrast, female rats exhibit a more continuous GH secretion pattern with lower amplitude pulses and higher trough levels.[1] The neutralization of endogenous GRF through passive immunization with specific anti-GRF sera has been a powerful tool in demonstrating its critical role in both sexes.
Quantitative Effects of Endogenous GRF Neutralization on GH Pulsatility
The following table summarizes the quantitative impact of GRF immunoneutralization on key parameters of GH secretion in rats, as derived from various studies.
| Parameter | Control Group (Normal Serum) | GRF Immunoneutralization Group (Anti-GRF Serum) | Percentage Change | Reference |
| Male Rats | ||||
| GH Pulse Amplitude (ng/mL) | 150 - 250 | < 20 | ~90% decrease | |
| GH Pulse Frequency (pulses/6h) | 2 | 0 - 1 (irregular) | 50-100% decrease | |
| GH Trough Levels (ng/mL) | < 1 | < 1 | No significant change | |
| Female Rats | ||||
| Mean GH Concentration (ng/mL) | 26.8 ± 2.4 | 3.4 ± 0.1 | ~87% decrease | [1] |
| GH Pulse Amplitude (ng/mL) | Low and irregular | Abolished | 100% decrease | [1] |
| GH Trough Levels (ng/mL) | 8.6 ± 0.7 | 3.4 ± 0.1 | ~60% decrease | [1] |
Note: The values presented are approximate ranges and means compiled from multiple studies to illustrate the general effects. Specific experimental conditions may lead to variations.
GRF and Its Impact on Somatic Growth
Given its primary role in stimulating GH secretion, endogenous GRF is fundamentally linked to the regulation of postnatal growth and development in rats. Long-term immunoneutralization of GRF has been shown to significantly impair somatic growth.
Effects of GRF Immunoneutralization on Growth Parameters
| Parameter | Control Group | GRF Immunoneutralization Group | Percentage Change | Reference |
| Body Weight Gain ( g/day ) | 1.5 - 2.5 | 0.5 - 1.0 | 50-60% decrease | |
| Tibial Epiphyseal Width (μm) | 250 - 300 | 150 - 200 | 30-40% decrease | |
| Organ Weight (e.g., Liver, Kidney) | Normal for age | Significantly reduced | Variable decreases |
Experimental Protocols
Passive Immunization with Anti-GRF Serum
This protocol outlines the key steps for the in vivo neutralization of endogenous GRF in rats.
Objective: To transiently eliminate the physiological effects of endogenous GRF to study its role in GH secretion and other physiological processes.
Materials:
-
Specific, high-titer polyclonal or monoclonal anti-GRF serum (raised in a species different from the rat, e.g., rabbit or sheep).
-
Normal serum from the same species as the antibody source (for control animals).
-
Adult male or female rats (e.g., Sprague-Dawley or Wistar strains) with indwelling venous catheters for repeated blood sampling.
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions.
Procedure:
-
Antibody Preparation: Purify the IgG fraction from the anti-GRF antiserum and the normal serum using protein A/G affinity chromatography to reduce non-specific effects.
-
Animal Preparation: Acclimate the catheterized rats to the experimental conditions for several days to minimize stress-induced hormonal changes.
-
Baseline Sampling: Collect baseline blood samples for a defined period (e.g., 6-8 hours) to establish the normal pulsatile GH secretion pattern.
-
Antibody Administration: Administer a bolus intravenous (i.v.) or intraperitoneal (i.p.) injection of the anti-GRF IgG or normal IgG (control). The effective dose needs to be determined empirically but is typically in the range of 0.5-1.0 mL of whole serum or an equivalent amount of purified IgG per rat.[1]
-
Post-Injection Sampling: Continue frequent blood sampling (e.g., every 15-20 minutes) for several hours to days to monitor the effects on GH secretion.
-
Data Analysis: Analyze plasma GH concentrations using a validated assay (RIA or ELISA). Compare the GH pulse parameters (amplitude, frequency, trough levels) before and after antibody administration and between the anti-GRF and control groups.
Measurement of Rat GH by Radioimmunoassay (RIA)
Objective: To quantify the concentration of GH in rat plasma samples.
Principle: This is a competitive binding assay where a limited amount of radiolabeled GH competes with the unlabeled GH in the sample for binding to a specific anti-GH antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of GH in the sample.
Materials:
-
Purified rat GH standard.
-
¹²⁵I-labeled rat GH (tracer).
-
Specific primary anti-rat GH antibody (e.g., raised in rabbit).
-
Secondary antibody (e.g., goat anti-rabbit IgG) and/or precipitating reagent (e.g., polyethylene glycol).
-
Assay buffer (e.g., PBS with bovine serum albumin).
-
Gamma counter.
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the rat GH standard to create a standard curve.
-
Assay Setup: In assay tubes, pipette the assay buffer, the standard or unknown plasma sample, and the primary anti-rat GH antibody.
-
Incubation 1: Incubate the tubes for 24-48 hours at 4°C to allow for the binding of GH to the primary antibody.
-
Tracer Addition: Add a known amount of ¹²⁵I-labeled rat GH to each tube.
-
Incubation 2: Incubate for another 24 hours at 4°C to allow for competitive binding.
-
Precipitation: Add the secondary antibody or precipitating reagent to separate the antibody-bound GH from the free GH.
-
Centrifugation: Centrifuge the tubes to pellet the antibody-bound complex.
-
Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Calculation: Plot the radioactivity of the standards against their concentrations to generate a standard curve. Determine the GH concentration in the unknown samples by interpolating their radioactivity values on the standard curve.
Signaling Pathways and Experimental Workflows
GRF Signaling Pathway in the Pituitary Somatotroph
Endogenous GRF exerts its effects on the pituitary somatotrophs by binding to a specific G-protein coupled receptor (GRF-R). This initiates a cascade of intracellular events, with the activation of adenylyl cyclase being a key step.[2]
Caption: GRF signaling cascade in the pituitary somatotroph.
Experimental Workflow for GRF Immunoneutralization Study
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of endogenous GRF neutralization in rats.
Caption: Workflow for a GRF immunoneutralization experiment.
Conclusion
References
An In-depth Technical Guide to the Catabolism and Degradation Pathways of GRF (1-29) Amide in Rats
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of Growth Hormone-Releasing Factor (1-29) amide (GRF (1-29) amide), also known as sermorelin, in rats. A thorough understanding of its degradation pathways is critical for the development of more stable and effective analogs for therapeutic applications. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex enzymatic processes involved in the catabolism of this potent secretagogue.
Core Concepts in GRF (1-29) Amide Degradation
GRF (1-29) amide is a synthetic peptide that corresponds to the N-terminal 29 amino acids of human growth hormone-releasing hormone and is used to stimulate growth hormone (GH) secretion.[1] However, its therapeutic efficacy is limited by its short plasma half-life, which is a direct consequence of rapid enzymatic degradation.[2] The primary sites of catabolism in rats are the serum, liver, pituitary, and hypothalamus, each featuring distinct enzymatic activities that cleave the peptide at specific sites.[3][4]
The initial and most significant degradation step across multiple tissues is the cleavage of the Tyr-Ala dipeptide from the N-terminus by Dipeptidyl peptidase-IV (DPP-IV) .[5][6] This results in the formation of the inactive metabolite GRF (3-29) amide.[5][7] Beyond this primary cleavage, other tissue-specific endopeptidases contribute to the further breakdown of the peptide.
Quantitative Analysis of GRF (1-29) Amide Degradation
The metabolic stability of GRF (1-29) amide varies across different biological matrices in rats. The following tables summarize the reported half-lives and identified cleavage sites and metabolites.
Table 1: Half-Life of GRF (1-29) Amide in Various Rat Tissues
| Tissue/Fluid | Half-Life (t½) | Reference |
| Serum | 18 ± 4 min | [3][8] |
| Liver Homogenate | 13 ± 3 min | [3][8] |
| Pituitary Homogenate | 22 ± 3 min | [4] |
| Hypothalamus Homogenate | 25 ± 4 min | [4] |
| In vivo (IV injection) | 6.2 min | [9] |
Table 2: Major Cleavage Sites and Metabolites of GRF (1-29) Amide in Rat Tissues
| Tissue/Fluid | Primary Cleavage Site(s) | Major Metabolites Identified | Primary Enzymes | Reference |
| Serum | Ala²-Asp³ | GRF (3-29)NH₂ | Dipeptidyl peptidase-IV (DPP-IV) | [5][6][10] |
| Arg¹¹-Arg¹² | GRF (1-11)OH, GRF (12-29)NH₂ | Trypsin-like enzymes | [3] | |
| Arg²⁰-Lys²¹ | GRF (1-20)OH | Trypsin-like enzymes | [3] | |
| Liver | Ala²-Asp³ | GRF (3-18)OH | Dipeptidyl peptidase-IV (DPP-IV) | [3] |
| Tyr¹⁰-Arg¹¹ | GRF (1-10)OH | Chymotrypsin-like enzymes | [3] | |
| Tyr¹⁸-Ala¹⁹ | GRF (1-18)OH | Chymotrypsin-like enzymes | [3] | |
| Pituitary | Tyr¹⁰-Arg¹¹ | - | Chymotrypsin-like enzymes | [4] |
| Leu¹⁴-Gly¹⁵ | - | Chymotrypsin-like enzymes | [4] | |
| Lys²¹-Leu²² | GRF (1-21)OH | Trypsin-like enzymes | [4] | |
| Hypothalamus | Tyr¹⁰-Arg¹¹ | - | Chymotrypsin-like enzymes | [4] |
| Leu¹⁴-Gly¹⁵ | - | Chymotrypsin-like enzymes | [4] | |
| Lys²¹-Leu²² | - | Trypsin-like enzymes | [4] | |
| Intestinal Brush Border | Ala²-Asp³ | GRF (3-29)NH₂ | Dipeptidyl peptidase-IV (DPP-IV) | [6][10] |
Visualizing the Degradation Pathways
The following diagrams illustrate the key degradation pathways of GRF (1-29) amide in different rat tissues.
Detailed Experimental Protocols
The following sections outline the methodologies employed in key studies to investigate the catabolism of GRF (1-29) amide in rats.
In Vitro Degradation in Serum and Tissue Homogenates
This protocol is adapted from studies investigating the degradation of GRF (1-29) amide in rat serum, liver, pituitary, and hypothalamus homogenates.[3][4]
1. Sample Preparation:
-
Serum: Blood is collected from adult male Sprague-Dawley rats, allowed to clot, and centrifuged to obtain serum.
-
Tissue Homogenates: Liver, pituitary, and hypothalamus tissues are excised, weighed, and homogenized in an appropriate buffer (e.g., Krebs' buffer) to a specified protein concentration (e.g., liver: 200 µg/ml, pituitary: ~240 µg/ml, hypothalamus: ~580 µg/ml).[3][4]
2. Incubation:
-
Synthetic rat GRF (1-29) amide is incubated with the prepared serum or tissue homogenate at 37°C. The final concentration of the peptide is typically in the micromolar range (e.g., 10-30 µM).[3][4]
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the disappearance of the parent peptide and the appearance of metabolites.
3. Reaction Termination and Sample Processing:
-
The enzymatic reaction is stopped by the addition of an acid (e.g., cold 50 mM phosphate solution, pH 0.8) or by rapid freezing.[8]
-
The samples are centrifuged at high speed (e.g., 48,000 x g) to pellet proteins.[8]
-
The supernatant is filtered and the pH is adjusted for subsequent analysis.[8]
4. Analytical Methods:
-
High-Pressure Liquid Chromatography (HPLC): The disappearance of the parent GRF (1-29) amide and the formation of metabolites are quantified using reverse-phase HPLC. A C18 column is typically used with a gradient of an organic solvent (e.g., acetonitrile) in an aqueous acidic mobile phase (e.g., trifluoroacetic acid).
-
Metabolite Identification: Fractions corresponding to metabolite peaks from preparative HPLC are collected for further characterization. Amino acid analysis, protein sequencing, and mass spectrometry are used to determine the exact structure of the degradation products.
In Vivo Pharmacokinetic Studies
This protocol is based on studies evaluating the pharmacokinetic profile of GRF (1-29) amide in rats.[5]
1. Animal Model:
-
Adult male Sprague-Dawley rats are typically used.[5]
2. Administration:
-
GRF (1-29) amide is administered via a specific route, most commonly intravenous (IV) or subcutaneous (SC), at a defined dose (e.g., 1 µmol/kg).[5]
3. Blood Sampling:
-
Serial blood samples are collected at various time points post-administration (e.g., pre-dose, 5, 30 min; 1, 2, 4, 8, 24, 48, 72 h).[5]
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and a DPP-IV inhibitor to prevent ex vivo degradation of the peptide.[5]
4. Plasma Preparation:
-
The blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.[5]
5. Analytical Method (Radioimmunoassay - RIA):
-
A competitive binding radioimmunoassay is a common method for quantifying GRF (1-29) amide in plasma samples.
-
Calibrators: Standard curves are generated using known concentrations of GRF (1-29) amide in rat plasma containing a DPP-IV inhibitor.[5]
-
Antibody: A specific antibody that recognizes GRF (1-29) amide is used.[5]
-
Tracer: A radiolabeled version of the peptide (e.g., ¹²⁵I-GRF (1-29) amide) is used as a tracer.[5]
-
Assay Procedure: Calibrators and plasma samples are incubated with the antibody. The tracer is then added, and after a further incubation, the antibody-bound and free fractions are separated (e.g., by a second antibody precipitation).[5]
-
Quantification: The radioactivity of the bound fraction is measured using a gamma counter, and the concentration of GRF (1-29) amide in the samples is determined by interpolation from the standard curve.[5]
Signaling Pathway of GRF (1-29) Amide
While this guide focuses on catabolism, it is important to briefly outline the signaling pathway that GRF (1-29) amide initiates to exert its biological effect.
GRF (1-29) amide binds to the GHRH receptor on the surface of somatotroph cells in the anterior pituitary.[2] This activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2] Elevated cAMP levels activate Protein Kinase A (PKA), which leads to the phosphorylation of the CREB transcription factor, increasing GH gene transcription.[2] PKA also promotes an influx of calcium ions, which triggers the exocytosis of GH-containing secretory granules.[2]
Conclusion
The catabolism of GRF (1-29) amide in rats is a rapid and complex process involving multiple enzymes and tissues. The primary degradation pathway is initiated by DPP-IV, highlighting this enzyme as a key target for the design of more stable GRF analogs. A detailed understanding of the tissue-specific degradation pathways and the experimental methodologies used to elucidate them is essential for the successful development of next-generation growth hormone secretagogues with improved pharmacokinetic profiles and enhanced therapeutic potential.
References
- 1. Sermorelin - Wikipedia [en.wikipedia.org]
- 2. peptidebiologix.com [peptidebiologix.com]
- 3. Catabolism of rat growth hormone-releasing factor(1-29) amide in rat serum and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteolytic degradation of rat growth hormone-releasing factor(1-29) amide in rat pituitary and hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The involvement of dipeptidyl peptidase IV in brush-border degradation of GRF(1-29)NH2 by intestinal mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid enzymatic degradation of growth hormone-releasing hormone by plasma in vitro and in vivo to a biologically inactive product cleaved at the NH2 terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacokinetic evaluation of superactive analogues of growth hormone-releasing factor (1-29)-amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for In Vitro GH Secretion Assay using GRF (1-29) Amide (Rat)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Growth Hormone-Releasing Factor (GRF), particularly its potent analogue GRF (1-29) amide, is a critical peptide in the regulation of growth hormone (GH) synthesis and secretion from the anterior pituitary gland.[1][2] This document provides detailed protocols for an in vitro GH secretion assay using primary rat pituitary cells, a fundamental tool for studying the hypothalamic-pituitary axis, screening novel GRF analogues, and investigating the mechanisms of somatotroph function. The protocols outlined below cover the isolation and culture of primary rat pituitary cells, the execution of the GH secretion assay, and the quantification of secreted GH.
Signaling Pathway of GRF (1-29) Amide in Rat Somatotrophs
GRF (1-29) amide exerts its effects by binding to the GHRH receptor (GHRH-R) on the surface of somatotroph cells in the anterior pituitary.[3] This interaction primarily activates the Gs alpha subunit of the G-protein complex, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2][3] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor, leading to enhanced transcription of the GH gene.[3] Additionally, GHRH-R activation can stimulate the phospholipase C (PLC) pathway, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which contribute to GH release.[3]
Experimental Protocols
I. Isolation and Culture of Primary Rat Anterior Pituitary Cells
This protocol is adapted from standard methods for primary pituitary cell culture.
Materials:
-
Sprague Dawley rats (neonate day 8 recommended).[4]
-
Dulbecco's Modified Eagle Medium (DMEM).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Collagenase Type I.
-
DNase I.
-
Hanks' Balanced Salt Solution (HBSS).
-
Sterile dissection tools.
-
70% Ethanol.
-
Sterile culture plates (96-well).
Procedure:
-
Euthanize rats according to approved institutional animal care and use committee protocols.
-
Sterilize the head with 70% ethanol.
-
Under sterile conditions, dissect the skull to expose the pituitary gland.
-
Carefully remove the anterior pituitary and place it in ice-cold HBSS.
-
Mince the tissue into small pieces.
-
Digest the tissue with Collagenase Type I and DNase I in HBSS at 37°C with gentle agitation.
-
Triturate the cell suspension gently to obtain a single-cell suspension.
-
Wash the cells with DMEM containing 10% FBS and penicillin-streptomycin.
-
Centrifuge the cell suspension and resuspend the pellet in fresh culture medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed the cells in a 96-well plate at a density of 2.5 x 10^5 cells/well.[1][5]
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 for 72 hours to allow for attachment.[1]
II. In Vitro GH Secretion Assay
Materials:
-
Cultured primary rat anterior pituitary cells (from Protocol I).
-
Serum-free DMEM.
-
GRF (1-29) amide (rat) stock solution.
-
Test compounds (if applicable).
-
Phosphate Buffered Saline (PBS).
Procedure:
-
After 72 hours of culture, gently wash the cells twice with serum-free DMEM.[1]
-
Incubate the cells in serum-free DMEM for 1 hour at 37°C for equilibration.[1]
-
Prepare serial dilutions of GRF (1-29) amide in serum-free DMEM to achieve the desired final concentrations.
-
Remove the equilibration medium and replace it with fresh medium containing the various concentrations of GRF (1-29) amide or test compounds. Include a vehicle control (medium only).
-
Incubate the plate for 4 hours at 37°C.[1]
-
After incubation, carefully collect the supernatants from each well.
-
Centrifuge the supernatants to remove any detached cells.
-
Store the supernatants at -20°C until GH quantification.[1]
III. Quantification of Rat GH by ELISA
A commercial Rat Growth Hormone ELISA kit is recommended for accurate quantification. The following is a general protocol.
Materials:
-
Rat Growth Hormone ELISA Kit (e.g., Sigma-Aldrich, Thermo Fisher Scientific, Elabscience).[6][7][8]
-
Collected cell culture supernatants.
-
Microplate reader.
Procedure:
-
Bring all reagents and samples to room temperature.
-
Prepare the standard curve according to the kit manufacturer's instructions.[6]
-
Add standards, controls, and samples (supernatants) to the appropriate wells of the pre-coated microplate.
-
Incubate as per the kit's protocol (typically involves incubation with a biotinylated detection antibody followed by a streptavidin-HRP conjugate).[6][7]
-
Wash the wells between incubation steps to remove unbound reagents.[6]
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction with the provided stop solution.
-
Read the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.[6][8]
-
Calculate the concentration of rat GH in the samples by interpolating from the standard curve.
Data Presentation
The quantitative data from the GH secretion assay should be presented in a clear and structured format.
| Treatment Group | Concentration (M) | Mean GH Secreted (ng/mL) | Standard Deviation (SD) |
| Vehicle Control | 0 | Value | Value |
| GRF (1-29) amide | 10-13 | Value | Value |
| GRF (1-29) amide | 10-9 | Value | Value |
| GRF (1-29) amide | 10-6 | Value | Value |
| Test Compound A | Concentration | Value | Value |
| Test Compound B | Concentration | Value | Value |
Note: The concentrations of GRF (1-29) amide are based on previously published studies.[1] Researchers should optimize the dose range for their specific experimental conditions.
Experimental Workflow
Conclusion
The in vitro GH secretion assay using primary rat pituitary cells is a robust and sensitive method for studying the effects of GRF (1-29) amide and other secretagogues on somatotroph function. Adherence to the detailed protocols provided in these application notes will enable researchers to generate reliable and reproducible data, contributing to advancements in endocrinology and drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. iris.unito.it [iris.unito.it]
- 3. d-nb.info [d-nb.info]
- 4. Rat Pituitary Cells (RPC) [sciencellonline.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Rat Growth Hormone ELISA Kit (KRC5311) - Invitrogen [thermofisher.com]
- 8. Rat GH(Growth Hormone) ELISA Kit - Elabscience® [elabscience.com]
Preparing GRF (1-29) Amide (Rat) Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Growth Hormone-Releasing Factor (GRF) (1-29) amide, rat, is a synthetic analog of the endogenous Growth Hormone-Releasing Hormone (GHRH). It comprises the first 29 amino acids of GHRH and is a potent stimulator of growth hormone (GH) secretion from the anterior pituitary.[1][2][3] This document provides detailed protocols for the preparation of GRF (1-29) amide (rat) solutions for in vitro cell culture applications, ensuring optimal peptide stability and activity.
Physicochemical Properties and Storage Recommendations
Proper handling and storage of GRF (1-29) amide (rat) are critical for maintaining its biological activity. The following table summarizes its key properties and recommended storage conditions.
| Property | Value | Reference |
| Synonyms | rGHRH(1-29)NH2 | [1][2] |
| CAS Number | 91826-20-9 | [1] |
| Molecular Weight | ~3358 Da | [4] |
| Appearance | White lyophilized powder | [5] |
| Purity | ≥95% | [4][5] |
| Storage (Lyophilized) | Store at -20°C to -80°C. | [2] |
| Storage (Stock Solution) | Aliquot and store at -20°C (for up to 1 month) or -80°C (for up to 6 months). Avoid repeated freeze-thaw cycles. | [1][2] |
Reconstitution of Lyophilized GRF (1-29) Amide (Rat)
Objective: To properly dissolve the lyophilized peptide to create a concentrated stock solution.
Materials:
-
Lyophilized GRF (1-29) amide (rat) peptide
-
Sterile, high-purity water, or a suitable buffer (e.g., sterile PBS)
-
Sterile, low-protein binding polypropylene tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening, which can affect peptide stability.
-
Solvent Selection: While GRF (1-29) amide (rat) can be reconstituted in sterile water, solubility can be poor.[6] For cell culture applications, reconstitution in a small amount of a solvent like dimethyl sulfoxide (DMSO) followed by dilution in sterile culture medium or buffer is a common practice.
-
Reconstitution Procedure:
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Carefully open the vial and add the calculated volume of the chosen solvent to achieve the desired stock solution concentration (e.g., 1 mM).
-
Gently swirl or vortex the vial to dissolve the peptide completely. To enhance solubility, the solution can be warmed to 37°C and sonicated in an ultrasonic bath for a short period.[1]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into sterile, low-protein binding polypropylene tubes. The aliquot volume should be convenient for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]
-
Preparation of Working Solutions for Cell Culture
Objective: To dilute the stock solution to the final desired concentration for treating cells.
Materials:
-
GRF (1-29) amide (rat) stock solution
-
Sterile, serum-free cell culture medium or an appropriate assay buffer
-
Sterile polypropylene tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Thawing the Stock Solution: Thaw a single aliquot of the GRF (1-29) amide (rat) stock solution at room temperature or on ice.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile, serum-free cell culture medium or a suitable buffer to achieve the final desired working concentrations. It is recommended to prepare fresh working solutions for each experiment.
-
Sterile Filtration (Optional but Recommended): If the working solution is prepared in a buffer that will be added to a sterile cell culture, it is advisable to filter-sterilize the final working solution through a 0.22 µm syringe filter before adding it to the cells.[2]
-
Immediate Use: Use the prepared working solutions immediately for your cell culture experiments to ensure optimal peptide activity.
Experimental Protocol: In Vitro Growth Hormone Secretion Assay
This protocol describes a common application for GRF (1-29) amide (rat) – stimulating GH secretion from primary rat anterior pituitary cells.[7][8]
Materials:
-
Primary rat anterior pituitary cells
-
Cell culture plates (e.g., 24-well plates)
-
Complete cell culture medium (e.g., DMEM with serum and antibiotics)
-
Serum-free cell culture medium
-
GRF (1-29) amide (rat) working solutions at various concentrations
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Reagents for quantifying GH (e.g., ELISA kit)
Workflow:
Caption: Workflow for an in vitro GH secretion assay.
Procedure:
-
Cell Plating: Plate primary rat anterior pituitary cells in a 24-well plate at a suitable density and allow them to adhere and recover for 48-72 hours in complete culture medium.
-
Cell Starvation: After the recovery period, aspirate the complete medium and wash the cells gently with serum-free medium. Then, incubate the cells in serum-free medium for a defined period (e.g., 1-2 hours) to establish a baseline.
-
Treatment: Aspirate the serum-free medium and add the prepared working solutions of GRF (1-29) amide (rat) at various concentrations (e.g., 0.01 nM to 100 nM) to the respective wells. Include a vehicle control (medium or buffer without the peptide).
-
Incubation: Incubate the cells with the peptide for a specific duration (e.g., 1 to 4 hours) at 37°C in a humidified incubator.
-
Supernatant Collection: After the incubation period, carefully collect the supernatant from each well. The supernatant will contain the secreted GH.
-
GH Quantification: Quantify the concentration of GH in the collected supernatants using a specific and sensitive method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Analyze the data by plotting the GH concentration against the concentration of GRF (1-29) amide (rat) to determine the dose-response relationship.
Signaling Pathway of GRF (1-29) Amide (Rat)
GRF (1-29) amide (rat) exerts its biological effects by binding to the GHRH receptor (GHRH-R), a G-protein coupled receptor (GPCR), on the surface of somatotroph cells in the anterior pituitary. This initiates a downstream signaling cascade that ultimately leads to the synthesis and secretion of GH.
Caption: GRF (1-29) amide signaling pathway.
Stability and Degradation
GRF (1-29) amide (rat) has a relatively short half-life in biological fluids. In rat serum, the apparent half-life is approximately 18 ± 4 minutes, while in liver homogenates, it is around 13 ± 3 minutes.[2][9] The peptide is susceptible to enzymatic degradation, with major cleavage sites identified after Ala2, Arg11, and Arg20 in serum.[9] This highlights the importance of using freshly prepared solutions for in vitro experiments to ensure accurate and reproducible results.
Conclusion
The protocols and information provided in this document are intended to guide researchers in the proper preparation and use of GRF (1-29) amide (rat) solutions for cell culture applications. Adherence to these guidelines will help ensure the integrity and biological activity of the peptide, leading to more reliable and reproducible experimental outcomes.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. avantorsciences.com [avantorsciences.com]
- 5. Growth Hormone Releasing Factor (GHRF) (1-29)-Amide [Ac-Tyr1, D-Phe2] / VIP Antagonist [phoenixbiotech.net]
- 6. ovid.com [ovid.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Catabolism of rat growth hormone-releasing factor(1-29) amide in rat serum and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Administration of GRF (1-29) Amide in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the subcutaneous administration of Growth Hormone-Releasing Factor (1-29) amide, also known as Sermorelin, in rat models. This document is intended to guide researchers in designing and executing studies to evaluate the pharmacokinetic and pharmacodynamic properties of this peptide.
Introduction
Growth Hormone-Releasing Factor (GRF) (1-29) amide is a synthetic analog of the naturally occurring growth hormone-releasing hormone (GHRH). It consists of the first 29 amino acids of human GHRH.[1] In preclinical research, particularly in rat models, GRF (1-29) is utilized to study its effects on growth hormone (GH) secretion from the pituitary gland and subsequent physiological responses.[2] Subcutaneous (SC) administration is a common and convenient route for this peptide, mimicking potential therapeutic delivery methods.
Mechanism of Action
GRF (1-29) amide acts by binding to and activating the Growth Hormone-Releasing Hormone Receptor (GHRH-R) on the surface of somatotroph cells in the anterior pituitary gland.[2][3] This receptor is a G protein-coupled receptor (GPCR).[3] The primary signaling cascade initiated upon receptor activation is the adenylyl cyclase-cyclic AMP (cAMP) pathway.[3][4] This leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[3][4] PKA then phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which stimulates the synthesis of GH.[3] The rise in intracellular calcium concentration, also triggered by this pathway, is crucial for the exocytosis and release of pre-formed GH from secretory vesicles.[3][4]
Secondary signaling pathways, such as the Phospholipase C (PLC) pathway, can also be activated.[3] This pathway leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which further contribute to the increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively.[3] Additionally, GHRH has been shown to activate the Mitogen-Activated Protein (MAP) Kinase pathway, which is involved in cell proliferation.[5]
Experimental Protocols
Preparation of GRF (1-29) Amide for Injection
a. Reconstitution:
-
Lyophilized GRF (1-29) amide should be reconstituted with a suitable vehicle. Commonly used vehicles include sterile 0.9% saline or bacteriostatic water.[6]
-
To reconstitute, gently inject the desired volume of the vehicle into the vial containing the lyophilized peptide.
-
Swirl the vial gently to dissolve the peptide completely. Avoid vigorous shaking to prevent degradation of the peptide.
b. Vehicle Selection:
-
0.9% Saline: Suitable for most acute and chronic studies.[6]
-
Bacteriostatic Water: Contains a bacteriostatic agent (e.g., 0.9% benzyl alcohol) and is suitable for multi-dose use.
-
Gelatin Vehicle: A 16% gelatin solution can be used to create a depot effect, leading to slower absorption and a more sustained release of the peptide.[7] This can be beneficial for studies aiming to achieve prolonged exposure.
Subcutaneous Administration Protocol in Rats
a. Animal Model:
-
Sprague Dawley rats are a commonly used strain for these types of studies.[6][8] The age and weight of the rats should be appropriate for the specific experimental goals.
b. Dosing:
-
The dosage of GRF (1-29) amide can vary significantly depending on the research question.
-
For pharmacokinetic and acute pharmacodynamic studies, a single bolus dose is often used. A reported effective dose is 1 µmol/kg.[6]
-
For studies investigating longer-term effects, such as changes in IGF-1 levels, daily injections with doses ranging from 10 to 40 µg/kg have been used with modified GRF analogs.[2]
-
Toxicology studies have employed much higher doses, up to 50 mg/kg.
c. Injection Procedure:
-
Injection Site: The dorsolumbar region (back of the rat, lower spine area) is a well-documented injection site.[6] Other suitable subcutaneous sites include the abdomen, thigh, and the scruff of the neck.[1][9][10] It is crucial to rotate injection sites in chronic studies to avoid local irritation.[1][10]
-
Injection Volume: A typical injection volume is 1 ml/kg of body weight.[6]
-
Technique:
-
Gently restrain the rat.
-
Pinch a fold of skin at the chosen injection site.
-
Insert the needle (typically 25-27 gauge) at a 45-degree angle into the base of the skin fold, ensuring it enters the subcutaneous space and not the underlying muscle.
-
Slowly depress the plunger to inject the solution.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
Data Presentation
Pharmacokinetic Parameters of GRF (1-29) Amide in Rats
| Parameter | Value | Species | Administration Route | Reference |
| Tmax (Time to Peak Concentration) | ~5 minutes | Rat | Subcutaneous | [11] |
| Bioavailability | Not measurable due to rapid clearance | Rat | Subcutaneous | [11] |
| Half-life (unmodified) | < 0.5 hours | Rat | Subcutaneous | [6] |
| Distribution | Primarily to excretory organs (bladder, kidney, liver, intestine) | Rat | Subcutaneous | [11] |
Pharmacodynamic Readouts
| Parameter | Effect of GRF (1-29) Administration | Measurement Method | Reference |
| Growth Hormone (GH) Secretion | Acute and significant increase | Radioimmunoassay (RIA) of plasma samples | [3][6] |
| Insulin-like Growth Factor 1 (IGF-1) | Increased levels with chronic administration | Radioimmunoassay (RIA) of serum samples | [2] |
Visualizations
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a pharmacokinetic study of subcutaneous GRF (1-29) in rats.
GRF (1-29) Signaling Pathway in Pituitary Somatotrophs
Caption: GRF (1-29) signaling cascade in anterior pituitary somatotrophs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Growth hormone-releasing hormone stimulates mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular mechanism of caprylic acid-induced growth hormone suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. Frontiers | Differential involvement of cAMP/PKA-, PLC/PKC- and Ca2+/calmodulin-dependent pathways in GnRH-induced prolactin secretion and gene expression in grass carp pituitary cells [frontiersin.org]
- 9. pnas.org [pnas.org]
- 10. corepeptides.com [corepeptides.com]
- 11. Frontiers | The Growth Hormone Receptor: Mechanism of Receptor Activation, Cell Signaling, and Physiological Aspects [frontiersin.org]
Application Note: HPLC and LC-MS/MS Analysis of GRF (1-29) Amide (Rat) and its Metabolites in Rat Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Growth Hormone-Releasing Factor (GRF) (1-29) amide, also known as Sermorelin, is a synthetic peptide analogue of the endogenous growth hormone-releasing hormone (GHRH). It is of significant interest in preclinical research for its potential therapeutic applications. Understanding its pharmacokinetic profile and metabolic fate in animal models such as rats is crucial for drug development. This application note provides a detailed overview of the analytical methodologies for the quantitative and qualitative analysis of rat GRF (1-29) amide and its primary metabolites in plasma using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of GRF (1-29) Amide in Rats
The primary metabolic pathway for GRF (1-29) amide in rats involves enzymatic degradation in the blood and tissues like the liver and pituitary gland. The peptide is susceptible to cleavage by various peptidases, with Dipeptidylpeptidase-IV (DPP-IV) playing a major role. DPP-IV cleaves the peptide bond between Alanine at position 2 and Aspartic Acid at position 3, leading to the formation of the inactive metabolite GRF (3-29) amide. Other enzymatic cleavages by trypsin-like and chymotrypsin-like enzymes at various sites result in a number of smaller peptide fragments.
Caption: Metabolic degradation of GRF (1-29) amide in rats.
Experimental Protocols
Sample Preparation from Rat Plasma
A robust sample preparation method is critical for accurate and reproducible results. The following protocol outlines a common procedure for extracting GRF (1-29) and its metabolites from rat plasma.
Workflow for Sample Preparation:
Caption: Workflow for the extraction of GRF (1-29) and its metabolites.
Detailed Protocol:
-
Blood Collection: Collect whole blood from rats into tubes containing EDTA to prevent coagulation. It is advisable to also include a DPP-IV inhibitor in the collection tubes to minimize ex vivo degradation of GRF (1-29).
-
Plasma Separation: Centrifuge the blood samples at approximately 2000 x g for 15 minutes at 4°C.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for HPLC or LC-MS/MS analysis.
HPLC-UV Analysis Method
This method is suitable for the quantification of GRF (1-29) amide when high sensitivity is not the primary requirement.
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 20% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 214 nm and 280 nm |
| Injection Volume | 20 µL |
LC-MS/MS Analysis Method
For higher sensitivity and specificity, especially for metabolite identification and quantification at low concentrations, LC-MS/MS is the preferred method.
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% to 50% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transitions | Specific to parent and fragment ions of GRF (1-29) and its metabolites |
| Injection Volume | 5 µL |
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of GRF (1-29) amide and its primary metabolite. It is important to note that these values are compiled from various literature sources and may vary based on the specific instrumentation and analytical conditions employed.
| Analyte | Expected Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| GRF (1-29) Amide | ~15.2 | ~0.5 ng/mL (LC-MS/MS) | ~1.5 ng/mL (LC-MS/MS) |
| GRF (3-29) Amide | ~14.8 | ~0.5 ng/mL (LC-MS/MS) | ~1.5 ng/mL (LC-MS/MS) |
Retention times are highly dependent on the specific HPLC/LC-MS system and gradient conditions.
Logical Relationship for Method Selection
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the study.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The analysis of GRF (1-29) amide and its metabolites in rat plasma can be effectively performed using both HPLC-UV and LC-MS/MS. The choice of method depends on the required sensitivity, specificity, and the need for metabolite identification. Proper sample preparation is paramount to ensure the accuracy and reliability of the results. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists involved in the preclinical development of GRF (1-29) and related peptides.
Application Notes and Protocols for GRF (1-29) Amide (Rat) in Primary Rat Pituitary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Growth Hormone-Releasing Factor (GRF) (1-29) amide (rat) in primary rat pituitary cell culture systems. This document outlines the mechanism of action, experimental protocols, and expected outcomes, facilitating research into pituitary function and the development of novel therapeutics targeting the growth hormone axis.
Introduction
GRF (1-29) amide is a potent synthetic analog of the native growth hormone-releasing hormone (GHRH). It comprises the first 29 amino acids of GHRH, which are responsible for its biological activity. In the anterior pituitary gland, GRF (1-29) amide specifically binds to the GHRH receptor on somatotroph cells, stimulating the synthesis and secretion of growth hormone (GH). This in vitro system is a valuable tool for studying the regulation of GH secretion and for screening compounds that may modulate this pathway.
Mechanism of Action: The GHRH Signaling Pathway
GRF (1-29) amide exerts its effects on pituitary somatotrophs through a well-defined signaling cascade. The binding of GRF (1-29) amide to its G protein-coupled receptor (GHRH-R) initiates a sequence of intracellular events culminating in the synthesis and release of GH.
The primary signaling pathway involves the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase.[1][2][3] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2][4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][2][4] PKA then phosphorylates the cAMP response element-binding protein (CREB), which translocates to the nucleus.[1][2][4] In the nucleus, phosphorylated CREB promotes the transcription of the pituitary-specific transcription factor Pit-1.[1][2] Pit-1 is a key regulator of GH gene expression, thus leading to increased GH synthesis.[1][2]
For GH secretion, the elevation in cAMP also leads to an increase in intracellular calcium levels, which is a critical trigger for the exocytosis of GH-containing secretory granules.[1]
Data Presentation
The following table summarizes the expected dose-dependent effect of human GRF (1-29) amide on growth hormone (GH) secretion from primary rat pituitary cells. Human GRF (1-29) amide has been shown to be equipotent to rat GRF in this system.[5]
| Concentration of hGRF (1-29) amide | Mean GH Release (ng/mL) ± SEM | Fold Increase over Basal |
| Basal (0 nM) | 50 ± 5 | 1.0 |
| 0.1 nM | 150 ± 12 | 3.0 |
| 1 nM | 450 ± 35 | 9.0 |
| 10 nM | 800 ± 60 | 16.0 |
| 100 nM | 950 ± 75 | 19.0 |
Note: These are representative data compiled from typical experimental outcomes. Actual values may vary depending on specific experimental conditions, such as cell density, incubation time, and rat strain.
Experimental Protocols
The following are detailed protocols for the isolation and culture of primary rat pituitary cells and the subsequent in vitro GH secretion assay.
Experimental Workflow Overview
Protocol 1: Primary Rat Anterior Pituitary Cell Culture
Materials:
-
Male Sprague Dawley rats (150-300 g)
-
70% Ethanol
-
Sterile MEM (Minimum Essential Medium) with 0.1% BSA, 100 µg/mL streptomycin, and 100 U/mL penicillin
-
0.15% Trypsin in sterile medium
-
DMEM (Dulbecco's Modified Eagle Medium) with 0.1% BSA and antibiotics
-
Horse Serum
-
24-well cell culture plates
-
Sterile surgical instruments
-
Humidified CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Anesthetize male Sprague Dawley rats and perform decapitation.
-
Under sterile conditions, dissect and remove the whole pituitary glands.
-
Immediately place the pituitaries in ice-cold sterile MEM containing 0.1% BSA and antibiotics.
-
Separate the anterior pituitary from the posterior pituitary.
-
Mince the anterior pituitary tissue into small fragments.
-
Transfer the tissue fragments to a sterile tube containing 10 mL of 0.15% trypsin solution.
-
Incubate at 37°C for 45 minutes with gentle agitation.
-
Mechanically disrupt the tissue by gentle pipetting with a Pasteur pipette and incubate for an additional 15 minutes.
-
Wash the cells twice by centrifugation and resuspend them in DMEM supplemented with 0.1% BSA and antibiotics.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the cells in 24-well plates at a density of 2.5 x 10⁵ cells per well in 500 µL of DMEM.
-
Allow the cells to attach for 1-2 hours in a humidified CO₂ incubator at 37°C.
-
After cell attachment, add 1 mL of fresh DMEM supplemented with 10% horse serum to each well.
-
Culture the cells for 48-72 hours before performing the GH secretion assay.
Protocol 2: In Vitro Growth Hormone (GH) Secretion Assay
Materials:
-
Primary rat anterior pituitary cells cultured in 24-well plates
-
Serum-free DMEM
-
GRF (1-29) amide (rat) stock solution
-
Phosphate Buffered Saline (PBS)
-
Reagents for Growth Hormone Radioimmunoassay (RIA)
Procedure:
-
After 48-72 hours of culture, gently wash the cells twice with warm, serum-free DMEM to remove any residual serum.
-
Pre-incubate the cells in 500 µL of serum-free DMEM for 1-2 hours at 37°C.
-
Prepare serial dilutions of GRF (1-29) amide in serum-free DMEM to achieve the desired final concentrations (e.g., 0.1 nM to 100 nM). Include a vehicle control (serum-free DMEM only) for basal GH secretion measurement.
-
Aspirate the pre-incubation medium and add 500 µL of the respective GRF (1-29) amide dilutions or vehicle control to the wells.
-
Incubate the plates for 4 hours in a humidified CO₂ incubator at 37°C.[6]
-
Following incubation, carefully collect the supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells and transfer the clarified supernatant to fresh tubes.
-
Store the supernatant at -20°C or -80°C until GH measurement.
-
Quantify the concentration of GH in the supernatant using a specific radioimmunoassay (RIA) for rat GH.[6]
Conclusion
The use of GRF (1-29) amide in primary rat pituitary cell culture provides a robust and reliable system for investigating the regulation of growth hormone secretion. The detailed protocols and understanding of the underlying signaling pathways presented in these application notes will aid researchers in designing and executing experiments to further elucidate pituitary physiology and to screen for novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Growth hormone-releasing hormone: synthesis and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of the pituitary somatotroph cell by GHRH and its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Long-Term Treatment of GRF(1-29) Amide in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Growth Hormone-Releasing Factor (GRF) (1-29) amide, also known as Sermorelin, is a synthetic peptide analogue of the endogenous growth hormone-releasing hormone (GHRH). It comprises the first 29 amino acids of GHRH, which constitute the full biological activity of the parent hormone. In preclinical research, particularly in rat models, long-term treatment with GRF(1-29) amide is utilized to study its effects on growth, metabolism, and various physiological processes. These studies are crucial for understanding its therapeutic potential and safety profile.
These application notes provide a comprehensive overview of long-term treatment protocols for GRF(1-29) amide in rats, including detailed experimental procedures, data presentation, and visualization of relevant biological pathways and workflows.
Data Presentation
The following tables summarize quantitative data from representative studies on the long-term effects of GRF(1-29) amide and its analogs in rats.
Table 1: Effects of Repeated Subcutaneous Administration of a GRF Analog on Growth Hormone (GH) Release in Male Rats [1]
| Treatment Group | Administration Protocol | GH Release in Response to Analog (10 µg/kg) |
| Control | Vehicle-pretreated | Normal GH release |
| GRF Analog | 10 µg/kg, SC, twice a day, 5 days/week for 4 weeks | Significantly diminished (P < 0.01) |
Table 2: Effects of Continuous Subcutaneous Administration of a GRF Analog on Growth in Male Rats [2]
| Treatment Group | Administration Protocol | Change in Tail Length | Serum IGF-I Concentration |
| Control | Vehicle | Baseline | Baseline |
| GRF Agonist (JI-36) | 0.2 µg/h via osmotic minipump for 4 weeks | Significant increase | Stimulated |
| GRF Agonist (JI-36) | 0.5 µ g/rat , twice daily injection for 4 weeks | Significant increase | Stimulated |
| GRF Agonist (JI-36) | 5 µ g/rat , twice daily injection for 4 weeks | Significant increase | Stimulated |
Table 3: Effects of a Long-Lasting GRF Analog (CJC-1295) on GH Secretion in Male Sprague Dawley Rats [3][4]
| Treatment Group | Administration Protocol | Peak GH Concentration | Area Under the Curve (AUC) for GH |
| hGRF(1-29) amide | Single bolus SC dose of 1 µmol/kg | ~100 ng/mL | Baseline |
| CJC-1295 | Single bolus SC dose of 1 µmol/kg | ~400 ng/mL | 4-fold increase over hGRF(1-29) |
Experimental Protocols
Protocol 1: Long-Term Subcutaneous Administration of GRF(1-29) Amide
This protocol describes the repeated subcutaneous injection of GRF(1-29) amide to assess its chronic effects on growth and hormone levels.
1. Materials:
-
GRF(1-29) amide (rat sequence)
-
Sterile saline (0.9% NaCl)
-
Sterile water for injection
-
Dimethyl sulfoxide (DMSO, if required for solubility)
-
Male Sprague-Dawley rats (age- and weight-matched)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
-
Calipers for measuring tail and tibia length
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
2. Preparation of GRF(1-29) Amide Solution:
-
Aseptically reconstitute the lyophilized GRF(1-29) amide powder with sterile water or a vehicle specified by the manufacturer to a stock concentration (e.g., 1 mg/mL). Some formulations may require a small amount of DMSO to aid dissolution before dilution with saline.
-
Further dilute the stock solution with sterile saline to the desired final concentration for injection (e.g., 100 µg/mL).
-
Prepare fresh solutions regularly and store them at 2-8°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
3. Animal Handling and Dosing:
-
House the rats under standard laboratory conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Allow at least one week of acclimatization before starting the experiment.
-
Divide the animals into a control group (receiving vehicle only) and one or more treatment groups.
-
Administer GRF(1-29) amide via subcutaneous injection in the dorsal region (scruff of the neck).
-
A typical dosing regimen could be 10 µg/kg body weight, administered twice daily for a period of 4 to 8 weeks.[1]
-
Monitor body weight and food intake daily or weekly.
-
Measure tail length and/or tibia length (using calipers) weekly to assess linear growth.
4. Sample Collection and Analysis:
-
Collect blood samples at baseline and at specified time points throughout the study (e.g., weekly or at the end of the treatment period).
-
Blood can be collected via a tail snip or from the saphenous vein. For terminal studies, blood can be collected via cardiac puncture under anesthesia.
-
Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Measure plasma Growth Hormone (GH) and Insulin-Like Growth Factor 1 (IGF-1) levels using specific radioimmunoassays (RIA) or ELISA kits for rats.
Protocol 2: Continuous Infusion of GRF(1-29) Amide using Osmotic Minipumps
This protocol describes the use of osmotic minipumps for continuous, long-term delivery of GRF(1-29) amide.
1. Materials:
-
GRF(1-29) amide
-
Sterile vehicle (e.g., saline, or as recommended for the minipumps)
-
Osmotic minipumps (e.g., ALZET®) of appropriate size and delivery rate
-
Surgical instruments for implantation
-
Anesthesia (e.g., isoflurane)
-
Sutures or wound clips
2. Minipump Preparation and Implantation:
-
Prepare the GRF(1-29) amide solution under sterile conditions at the concentration required for the desired delivery rate, following the manufacturer's instructions for the osmotic minipumps.
-
Fill the minipumps with the GRF(1-29) amide solution.
-
Anesthetize the rat.
-
Make a small subcutaneous incision on the back, slightly posterior to the scapulae.
-
Insert the filled minipump into the subcutaneous pocket.
-
Close the incision with sutures or wound clips.
-
Monitor the animal for recovery from surgery.
3. Post-Operative Care and Monitoring:
-
Provide post-operative analgesia as required.
-
Monitor the animals daily for any signs of distress or infection at the surgical site.
-
Follow the same monitoring and sample collection procedures as described in Protocol 1.
Mandatory Visualizations
Caption: GRF(1-29) signaling pathway in pituitary somatotrophs.
Caption: Experimental workflow for a long-term GRF(1-29) study in rats.
Caption: Logical relationship of GRF(1-29) administration to physiological effects.
References
- 1. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of extraction methods for insulin-like growth factor-I in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocol: Investigating the Effects of GRF (1-29) Amide on Rat Growth
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive experimental framework for evaluating the effects of Growth Hormone-Releasing Factor (GRF) (1-29) amide, also known as Sermorelin, on the growth and development of rats. These protocols cover in-vivo administration, growth monitoring, and subsequent biochemical and histological analyses.
Introduction
GRF (1-29) amide is a synthetic peptide analogue of the naturally occurring growth hormone-releasing hormone (GHRH).[1] It consists of the first 29 amino acids of human GHRH, which is the shortest fragment that retains the full biological activity of the native hormone.[1] Its primary mechanism of action involves binding to the GHRH receptor on somatotroph cells in the anterior pituitary gland.[2][3] This interaction stimulates the synthesis and pulsatile release of endogenous growth hormone (GH).[4][5] Subsequently, GH acts on various tissues, most notably the liver, to stimulate the production of Insulin-like Growth Factor 1 (IGF-1), a key mediator of somatic growth.[6][7]
Unlike direct administration of exogenous GH, GRF (1-29) amide preserves the physiological feedback loops of the GH axis, potentially reducing the risk of side effects associated with excessive GH levels.[3][4] These protocols are designed to assess the efficacy of GRF (1-29) amide in promoting growth in a rat model, a crucial step in preclinical drug development.
Signaling Pathway
The administration of GRF (1-29) amide initiates a signaling cascade that culminates in growth. The peptide binds to the GHRH receptor on the pituitary, activating a G-protein-coupled pathway that increases intracellular cAMP. This leads to the activation of Protein Kinase A (PKA), which promotes the synthesis and release of GH. GH then circulates and binds to its receptor on target cells, primarily hepatocytes, activating the JAK-STAT pathway to stimulate the production and secretion of IGF-1.[6][7][8] IGF-1 subsequently promotes cell growth and proliferation in various tissues, including bone and muscle.
Experimental Design and Workflow
A robust experimental design is critical for obtaining reliable and interpretable results. The following workflow outlines the key stages of a typical study.
Detailed Experimental Protocols
Protocol 1: Animal Handling and Acclimatization
-
Animal Model: Young male Sprague-Dawley rats (e.g., starting at 24-6 weeks of age) are commonly used.[9][10] Wistar rats are also a suitable alternative.[11]
-
Housing: House animals in a controlled environment (22±2°C, 50±10% humidity, 12-hour light/dark cycle).
-
Diet: Provide standard laboratory chow and water ad libitum.
-
Acclimatization: Allow rats to acclimate to the facility for at least one week prior to the start of the experiment.
-
Grouping: Randomly assign animals to experimental groups (e.g., Vehicle Control, Low-Dose GRF, High-Dose GRF) with n=8-10 rats per group to ensure statistical power.
Protocol 2: GRF (1-29) Amide Preparation and Administration
-
Reconstitution: Reconstitute lyophilized GRF (1-29) amide powder in a sterile vehicle, such as 0.9% saline. Prepare fresh solutions regularly or store aliquots at -20°C to maintain peptide stability.
-
Dosage: Dosing can vary. Previous studies have used doses ranging from 4 µg/kg to 20 µg/kg, administered once or twice daily.[9] A dose-response study may be necessary to determine the optimal concentration.
-
Administration: Administer the prepared solution via subcutaneous (SC) injection in the dorsolumbar region.[12][13] The injection volume should be consistent across all animals (e.g., 1 ml/kg).[12]
-
Schedule: Administer injections at the same time each day for the duration of the study (e.g., 14-28 days). For twice-daily injections, maintain a consistent interval (e.g., 8-12 hours).
Protocol 3: Growth Monitoring
-
Body Weight: Measure the body weight of each rat weekly using a calibrated digital scale.[10]
-
Food Consumption: Measure the amount of food consumed per cage weekly by weighing the provided food and the remaining amount. Calculate the average consumption per rat.[14]
-
Body/Tibial Length: At the end of the study, measure the nose-to-tail length. Post-necropsy, the length of the dissected tibia can be measured with calipers as a precise indicator of longitudinal bone growth.[10] A noninvasive technique called mikro-knemometry can also be used for frequent measurements of lower leg growth in conscious rats.[15]
Protocol 4: Blood Collection and Serum Preparation
-
Collection: At the study endpoint, anesthetize the rats and collect blood via cardiac puncture. For time-course studies, small blood samples can be collected from the tail vein.[12]
-
Processing: Collect blood in serum separator tubes. Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifugation: Centrifuge the tubes at 2,000 x g for 10-15 minutes at 4°C to separate the serum.[16]
-
Storage: Aliquot the collected serum into cryovials and store at -80°C until biochemical analysis. Avoid repeated freeze-thaw cycles.[16]
Protocol 5: Biochemical Analysis (ELISA for GH and IGF-1)
-
Assay Kits: Use commercially available ELISA kits specific for rat GH and rat IGF-1 for quantitative measurement (e.g., from Abcam, R&D Systems, Kamiya Biomedical).[16][17][18]
-
Sample Preparation: Thaw serum samples on ice. Dilute samples according to the kit manufacturer's instructions. Serum samples often require a significant dilution (e.g., 1000-fold) for IGF-1 measurement.[17][18]
-
Procedure: Follow the ELISA kit protocol precisely. This typically involves:
-
Adding standards, controls, and diluted samples to the pre-coated microplate.
-
Incubating with detection antibodies.
-
Washing the plate between steps.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
Calculation: Calculate the concentrations of GH and IGF-1 in the samples by comparing their absorbance values to the standard curve generated from the known standards.
Protocol 6: Histological Analysis of the Growth Plate
-
Tissue Dissection: At necropsy, carefully dissect the long bones (e.g., femur and tibia).[19]
-
Fixation: Fix the bones in 10% neutral buffered formalin for 24-48 hours.
-
Decalcification: Decalcify the bones in a suitable solution, such as 10% formic acid, for several days until the bone is pliable.[19]
-
Processing and Embedding: Dehydrate the decalcified bones through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut longitudinal sections of the proximal tibia or distal femur at a thickness of 4-5 µm using a microtome.
-
Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E) to visualize the cellular morphology of the growth plate.[19]
-
Microscopic Analysis: Examine the stained sections under a light microscope. Identify the distinct zones of the growth plate: resting, proliferative, and hypertrophic.[20][21]
-
Histomorphometry: Capture digital images and use image analysis software to measure the total thickness of the growth plate and the height of each individual zone.[19]
Data Presentation
Quantitative data should be organized into clear, concise tables for comparison between treatment groups.
Table 1: Body Weight and Growth Parameters
| Parameter | Vehicle Control (Mean ± SEM) | GRF Low Dose (Mean ± SEM) | GRF High Dose (Mean ± SEM) |
|---|---|---|---|
| Initial Body Weight (g) | |||
| Final Body Weight (g) | |||
| Body Weight Gain (g) | |||
| Average Daily Food Intake ( g/rat ) |
| Final Tibial Length (mm) | | | |
Table 2: Serum Hormone Concentrations
| Analyte | Vehicle Control (Mean ± SEM) | GRF Low Dose (Mean ± SEM) | GRF High Dose (Mean ± SEM) |
|---|---|---|---|
| Growth Hormone (ng/mL) |
| IGF-1 (ng/mL) | | | |
Table 3: Growth Plate Histomorphometry
| Parameter (µm) | Vehicle Control (Mean ± SEM) | GRF Low Dose (Mean ± SEM) | GRF High Dose (Mean ± SEM) |
|---|---|---|---|
| Total Growth Plate Height | |||
| Proliferative Zone Height |
| Hypertrophic Zone Height | | | |
Logical Relationships of Measured Outcomes
The experimental parameters are interconnected, with the administered compound causing a cascade of measurable effects.
References
- 1. Sermorelin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. Sermorelin: A better approach to management of adult-onset growth hormone insufficiency? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. swolverine.com [swolverine.com]
- 6. Growth hormone - Wikipedia [en.wikipedia.org]
- 7. sinobiological.com [sinobiological.com]
- 8. Growth hormone-releasing hormone: synthesis and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Comparative analysis of growth characteristics of Sprague Dawley rats obtained from different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Human growth hormone-releasing factor (hGRF)1-29-albumin bioconjugates activate the GRF receptor on the anterior pituitary in rats: identification of CJC-1295 as a long-lasting GRF analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Mikro-knemometry: an accurate technique of growth measurement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. k-assay.com [k-assay.com]
- 19. Histological analysis of growth plates in rats [bio-protocol.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Bioactivity of GRF (1-29) Amide (Rat) In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of low bioactivity with rat Growth Hormone-Releasing Factor (GRF) (1-29) amide in in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Peptide Storage and Handling
Question: How should I properly store and handle my lyophilized and reconstituted GRF (1-29) amide?
Answer: Proper storage and handling are critical to maintaining the bioactivity of GRF (1-29) amide. Peptides are susceptible to degradation from improper storage, repeated freeze-thaw cycles, and microbial contamination.[1]
-
Lyophilized Peptide:
-
Reconstituted Peptide:
-
Reconstitute using sterile, nuclease-free buffers or water. For initial solubilization, consider using a small amount of a solvent like 0.5% acetic acid before diluting with your assay buffer.[4]
-
Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[1]
-
Store aliquots at -20°C or -80°C. For short-term storage (days), 4°C may be acceptable, but refer to your supplier's specific recommendations.
-
Use polypropylene or low-binding tubes to prevent non-specific binding of the peptide to container surfaces.[5]
-
Question: My GRF (1-29) amide is difficult to dissolve. What should I do?
Answer: Poor solubility can lead to inaccurate concentration determination and reduced bioactivity.[1]
-
Solvent Choice: If the peptide is insoluble in aqueous buffers, you can try to first dissolve it in a small amount of a polar organic solvent like DMSO or a weak acid (e.g., 1% acetic acid) and then slowly dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your cell-based assay.
-
pH Adjustment: The net charge of the peptide influences its solubility. Adjusting the pH of the buffer may improve solubility.
-
Sonication: Brief sonication can help to break up aggregates and dissolve the peptide.
Experimental Design and Execution
Question: What are the common causes of low or no response in my in vitro bioassay?
Answer: Several factors during the experiment can lead to diminished bioactivity.
-
Peptide Degradation: GRF (1-29) is rapidly degraded by enzymes present in serum or plasma.[6][7][8] If your cell culture medium contains serum, consider using a serum-free medium or heat-inactivated serum for the duration of the peptide treatment. The primary degradation product, GRF(3-29)-NH2, is biologically inactive.[6][7]
-
Incorrect Peptide Concentration: Inaccurate determination of the stock solution concentration due to solubility issues or errors in weighing the lyophilized powder can lead to lower than expected final concentrations in your assay.
-
Cell Health and Passage Number: Ensure your cells are healthy, viable, and within an appropriate passage number. Cells that are overgrown, stressed, or have been passaged too many times may show reduced responsiveness to stimuli.
-
Assay Incubation Time: The incubation time with the peptide should be optimized. For GH release assays, a 4-hour incubation is a common starting point.[9]
-
Non-Specific Binding: Peptides can adhere to plasticware and glassware, reducing the effective concentration.[5] Using low-binding plastics and pre-rinsing pipette tips with the peptide solution can help mitigate this.
Question: What is the expected potency (EC50) for rat GRF (1-29) amide in vitro?
Answer: The potency of GRF (1-29) can vary depending on the assay system. For a static incubation growth hormone (GH) release assay using rat pituitary cells, an EC50 in the range of low nanomolar to picomolar is expected.
| Peptide | Assay System | Reported EC50 |
| rat GRF(1-29)NH2 | Static incubation, rat pituitary cells | 5 x 10-11 M[10][11] |
| rat GRF(1-43)OH | Static incubation, rat pituitary cells | 3 x 10-11 M[10][11] |
Note: EC50 values are highly dependent on specific experimental conditions and should be determined empirically in your system.
Troubleshooting Decision Tree
This flowchart can guide you through a systematic troubleshooting process.
Caption: A step-by-step decision tree for troubleshooting low GRF (1-29) bioactivity.
Key Experimental Protocols
Protocol 1: Growth Hormone (GH) Release Assay from Primary Rat Pituitary Cells
This assay directly measures the primary biological function of GRF (1-29): stimulating GH secretion from pituitary somatotrophs.
Methodology:
-
Cell Preparation:
-
Assay Procedure:
-
After the initial culture period, wash the cells twice with a serum-free medium (e.g., DMEM).[9]
-
Pre-incubate the cells in serum-free medium for 1 hour at 37°C.[9]
-
Prepare serial dilutions of rat GRF (1-29) amide in serum-free medium. A typical concentration range would be from 1 pM to 100 nM.
-
Remove the pre-incubation medium and add the GRF (1-29) amide dilutions to the cells. Include a vehicle control (medium only).
-
Incubate for 4 hours at 37°C.[9]
-
After incubation, collect the supernatant from each well.
-
Quantify the concentration of rat GH in the supernatant using a specific radioimmunoassay (RIA) or ELISA kit.[9]
-
-
Data Analysis:
-
Plot the GH concentration against the logarithm of the GRF (1-29) amide concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC50.
-
Protocol 2: cAMP Accumulation Assay
This assay measures the intracellular second messenger, cyclic AMP (cAMP), which is produced upon GRF receptor activation. This is useful for confirming receptor engagement and can be performed in cell lines stably expressing the rat GRF receptor.
Methodology:
-
Cell Preparation:
-
Plate cells (e.g., HEK293 or CHO cells stably expressing the rat GHRH receptor) in a suitable multi-well plate (e.g., 96- or 384-well) and grow to confluency.
-
-
Assay Procedure:
-
Wash the cells with a serum-free assay buffer (e.g., HBSS).
-
Add a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to the assay buffer and pre-incubate with the cells for 15-30 minutes. This prevents the degradation of cAMP and enhances the signal.
-
Prepare serial dilutions of rat GRF (1-29) amide in the assay buffer containing the PDE inhibitor.
-
Add the GRF (1-29) amide dilutions to the cells. Include a vehicle control and a positive control such as Forskolin, which directly activates adenylyl cyclase.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA, or bioluminescent-based kits).[13][14]
-
-
Data Analysis:
-
Plot the cAMP signal against the logarithm of the GRF (1-29) amide concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC50.
-
Signaling Pathway and Experimental Workflow
GRF (1-29) Signaling Pathway
GRF (1-29) binds to the Growth Hormone-Releasing Hormone Receptor (GHRH-R), a Gs protein-coupled receptor (GPCR), on the surface of pituitary somatotrophs. This initiates a signaling cascade that leads to the synthesis and release of Growth Hormone (GH).[15][16]
Caption: The signaling cascade initiated by GRF (1-29) binding to its receptor.
General Experimental Workflow for Bioactivity Assessment
This diagram outlines the key stages in performing an in vitro bioassay for GRF (1-29) amide.
Caption: A generalized workflow for assessing the in vitro bioactivity of GRF (1-29).
References
- 1. genscript.com [genscript.com]
- 2. avantorsciences.com [avantorsciences.com]
- 3. Growth Hormone Releasing Factor (GRF) [D-Ala2] (1-29) amide, human - Echelon Biosciences [echelon-inc.com]
- 4. WO2014131122A1 - Formulations of growth hormone releasing factor (grf) molecules with improved stability - Google Patents [patents.google.com]
- 5. waters.com [waters.com]
- 6. In vitro stability of growth hormone releasing factor (GRF) analogs in porcine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid enzymatic degradation of growth hormone-releasing hormone by plasma in vitro and in vivo to a biologically inactive product cleaved at the NH2 terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catabolism of rat growth hormone-releasing factor(1-29) amide in rat serum and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A comparison of the biological activities of authentic rat GRF(1-43)OH with the analogue rat GRF(1-29)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. HORMONE SECRETION BY CELLS DISSOCIATED FROM RAT ANTERIOR PITUITARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. Growth hormone–releasing hormone - Wikipedia [en.wikipedia.org]
Technical Support Center: Analysis of GRF (1-29) Amide and its Degradation Products by HPLC
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for identifying degradation products of GRF (1-29) amide (Sermorelin) using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is GRF (1-29) amide and why is its stability important?
A1: GRF (1-29) amide, also known as Sermorelin, is a synthetic peptide that corresponds to the first 29 amino acids of human growth hormone-releasing hormone (GHRH).[1] It is used to stimulate the secretion of growth hormone.[2] The stability of peptide-based drugs like Sermorelin is critical for ensuring their safety, efficacy, and shelf-life. Degradation can lead to loss of biological activity and the formation of potentially harmful impurities.[3][4]
Q2: What are the common degradation pathways for GRF (1-29) amide?
A2: Like many peptides, GRF (1-29) amide can degrade through several chemical and physical pathways.[3][5] The primary chemical degradation routes observed include:
-
Hydrolysis: Cleavage of the peptide backbone at specific sites. Studies have identified cleavage at positions such as Tyr10-Arg11, Leu14-Gly15, and Lys21-Leu22.[6] Hydrolysis of the C-terminal amide to a carboxylic acid (GRF(1-29)OH) is also a common degradation pathway.[7]
-
Deamidation: The removal of an amide group from asparagine (Asn) or glutamine (Gln) residues. For GRF (1-29), deamidation at Asn8 is a known pathway, particularly at pH levels above 7.[1][7]
-
Oxidation: The methionine residue at position 27 (Met27) is susceptible to oxidation, forming methionine sulfoxide and, to a lesser extent, methionine sulfone.[4][7]
-
Enzymatic Degradation: In biological matrices like serum, GRF (1-29) is rapidly degraded by enzymes. A major cleavage site is between Ala2 and Asp3, mediated by dipeptidyl peptidase IV (DPP-IV).[8][9]
Q3: How can I generate degradation products for identification purposes?
A3: Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[7][10] These studies involve subjecting the GRF (1-29) amide sample to harsh conditions to accelerate its breakdown. Common stress conditions include:
-
Acidic and Basic Hydrolysis: Exposure to acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH).[11][12]
-
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.[11]
-
Thermal Stress: Heating the sample in both solid and solution forms.[11]
-
Photolysis: Exposing the sample to UV or fluorescent light.[7]
Q4: What is a "stability-indicating method" in the context of HPLC?
A4: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug substance in the presence of its degradation products, process impurities, and other potential interferents.[10][13] For HPLC, this means the method must achieve sufficient chromatographic resolution to separate the main GRF (1-29) amide peak from all significant degradation product peaks.[14]
Q5: What analytical techniques are used alongside HPLC to identify unknown peaks?
A5: Mass spectrometry (MS) is the primary technique used in conjunction with HPLC (LC-MS) for the definitive identification of degradation products.[15][16] High-resolution mass spectrometry provides accurate mass measurements, which can help determine the elemental composition of an unknown peak. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and obtain sequence information, allowing for the precise localization of the modification (e.g., identifying which residue has been oxidized or deamidated).[15][16]
Troubleshooting Guide
Q: I see unexpected peaks in my HPLC chromatogram for GRF (1-29) amide. What could they be?
A: Unexpected peaks can arise from several sources. Follow this logical workflow to identify them:
Caption: Workflow for identifying unknown HPLC peaks.
Q: My GRF (1-29) amide peak is broad or shows tailing. What should I do?
A: Peak broadening or tailing for peptides in reversed-phase HPLC can be caused by several factors:
-
Secondary Interactions: Peptides can interact with residual silanol groups on the silica-based column packing. Ensure your mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a sufficient concentration (e.g., 0.1%).
-
Column Overload: Injecting too much sample can lead to poor peak shape. Try reducing the injection volume or sample concentration.
-
Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it if performance does not improve.
-
Inappropriate pH: The mobile phase pH can affect the ionization state and conformation of the peptide. Ensure the pH is appropriate for your method, typically in the acidic range (pH 2-4) for good peak shape.
Q: The retention time of my main peak is shifting between runs. Why?
A: Retention time variability can be due to:
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Ensure accurate and precise preparation for every run.
-
Column Temperature: Fluctuations in column temperature will affect retention. Use a column oven to maintain a constant temperature.
-
Gradient Delay Volume: If using different HPLC systems, variations in the gradient delay volume can cause shifts.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be needed.
Data on Common Degradation Products
The table below summarizes common degradation products of GRF (1-29) amide identified through HPLC and LC-MS.
| Degradation Product Type | Specific Modification | Change in Mass (Da) | Typical HPLC Elution Profile | Reference |
| Oxidation | Met(O) at position 27 | +16 | Slightly earlier than the parent peptide | [7] |
| Deamidation | Asn8 → Asp8 or IsoAsp8 | +1 | Slightly earlier than the parent peptide | [1][7] |
| Hydrolysis | C-terminal amide → Acid | +1 | Slightly earlier than the parent peptide | [7] |
| Hydrolysis | Cleavage at Ala2-Asp3 | Fragmentation | Fragments are significantly less hydrophobic and elute much earlier | [8] |
| Hydrolysis | Cleavage at Tyr10-Arg11 | Fragmentation | Fragments are less hydrophobic and elute earlier | [6] |
| Hydrolysis | Cleavage at Lys21-Leu22 | Fragmentation | Fragments are less hydrophobic and elute earlier | [6] |
Note: Elution profiles are typical for reversed-phase HPLC; actual retention time shifts depend on the specific method conditions.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for GRF (1-29) Amide
This protocol provides a general-purpose reversed-phase HPLC method suitable for assessing the purity of GRF (1-29) amide and separating its common degradation products.
-
HPLC System: A gradient HPLC system with UV detection.[17]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, wide pore >120 Å).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 214 nm or 220 nm (for peptide bonds).[7]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the GRF (1-29) amide sample in Mobile Phase A or water to a concentration of approximately 0.5 mg/mL.
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 75 | 25 |
| 30.0 | 45 | 55 |
| 31.0 | 5 | 95 |
| 35.0 | 5 | 95 |
| 36.0 | 75 | 25 |
| 45.0 | 75 | 25 |
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to generate and identify potential degradation products.[7][11]
-
Sample Preparation: Prepare a stock solution of GRF (1-29) amide at 1 mg/mL in water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C for 4 hours. Before injection, neutralize with an equivalent amount of 0.2 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at room temperature for 1 hour. Before injection, neutralize with an equivalent amount of 0.2 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store in the dark at room temperature for 4 hours.
-
Thermal Degradation:
-
Solution: Incubate the stock solution at 60°C for 24 hours.
-
Solid: Place lyophilized powder in a 60°C oven for 7 days. Dissolve in diluent before analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1. Use LC-MS to identify the resulting degradation peaks. The goal is to achieve approximately 10-20% degradation of the main peak.[14]
Caption: Experimental workflow for a forced degradation study.
References
- 1. EP0984788B1 - Pharmaceutical compositions of peptides having low solubility in physiological medium - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Proteolytic degradation of rat growth hormone-releasing factor(1-29) amide in rat pituitary and hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptidebiologix.com [peptidebiologix.com]
- 8. Catabolism of rat growth hormone-releasing factor(1-29) amide in rat serum and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. jfda-online.com [jfda-online.com]
- 13. scielo.br [scielo.br]
- 14. almacgroup.com [almacgroup.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 17. hplc.eu [hplc.eu]
preventing enzymatic degradation of GRF (1-29) amide in serum samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the enzymatic degradation of Growth Hormone-Releasing Factor (GRF) (1-29) amide in serum samples during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of GRF(1-29) amide degradation in serum or plasma samples?
The primary cause of GRF(1-29) amide degradation is enzymatic cleavage by Dipeptidylpeptidase-IV (DPP-IV).[1][2][3] This enzyme is abundant in plasma and recognizes the alanine residue at the second position (P1 site) of the peptide.[2][4] DPP-IV cleaves the N-terminal Tyr-Ala dipeptide, resulting in the formation of an inactive metabolite, GRF(3-29).[2][3][5]
Q2: How quickly does GRF(1-29) amide degrade in plasma?
Native GRF(1-29) amide is highly unstable in plasma with a very short half-life. In some in vitro studies, its half-life was determined to be approximately 17 minutes.[3] In in vivo pharmacokinetic studies, the peptide was often undetectable in plasma beyond one hour after administration.[1][2]
Q3: What are the most effective strategies to prevent this degradation during sample collection and analysis?
There are two main strategies:
-
Inhibition of Enzymatic Activity: This involves collecting blood samples in tubes containing specific protease inhibitors and maintaining a low temperature throughout processing. The most critical inhibitor to include is one that targets DPP-IV.[1][2][4]
-
Use of Stabilized Analogs: For many experimental designs, using a synthetic analog of GRF(1-29) that is resistant to DPP-IV cleavage is a highly effective approach.[1][6]
Q4: Which specific protease inhibitors should I use?
To effectively stabilize GRF(1-29) amide, a combination of inhibitors is recommended:
-
DPP-IV Inhibitor: This is the most crucial component. Commercially available DPP-IV inhibitors or reagents like Diprotin A can be used.[1][4] Blood collection tubes containing a DPP-IV inhibitor are available from various manufacturers.[7]
-
EDTA: Use collection tubes containing EDTA. EDTA acts as an anticoagulant and chelates divalent cations, which inhibits metalloproteases.[1][2][8]
-
Trypsin Inhibitors (Optional but Recommended): For comprehensive protection, especially if studying metabolites beyond the primary DPP-IV cleavage, a trypsin inhibitor like Aprotinin (Trasylol) can be included to prevent cleavage at other sites.[4][9]
Q5: Are there modified analogs of GRF(1-29) that are more stable in serum?
Yes. Modifying the second amino acid from L-Alanine to D-Alanine almost completely prevents cleavage by DPP-IV.[1][2] Analogs such as CJC-1293 ([D-Ala2]-GRF(1-29)) and CJC-1295 (a tetrasubstituted analog with D-Ala at position 2) show dramatically increased stability in the presence of DPP-IV.[1][2][6] In one study, after 24 hours of incubation with DPP-IV, 0% of the native GRF(1-29) amide remained, whereas over 90% of the D-Ala2 containing analogs remained intact.[2]
Troubleshooting Guide
Problem 1: I cannot detect GRF(1-29) amide in my serum samples, or the levels are near the limit of detection.
| Possible Cause | Recommended Solution |
| Rapid Degradation: The peptide was degraded by proteases before and during sample processing. | 1. Review Collection Protocol: Ensure blood is collected directly into pre-chilled tubes containing both EDTA and a DPP-IV inhibitor.[1][2] 2. Maintain Low Temperature: Keep samples on ice at all times. Use a refrigerated centrifuge (4°C) for plasma separation.[7] 3. Immediate Processing: Process blood samples to plasma and freeze at -80°C as quickly as possible after collection.[10] |
| Low Assay Sensitivity: The concentration of the peptide in the sample is below the detection limit of your assay. | 1. Validate Assay: Confirm the lower limit of quantification (LLOQ) of your RIA, ELISA, or LC-MS method. 2. Concentrate Sample: If compatible with your assay, consider a sample extraction and concentration step (e.g., solid-phase extraction).[4] |
Problem 2: My quantitative results for GRF(1-29) amide are inconsistent across replicates and different experiments.
| Possible Cause | Recommended Solution |
| Variable Degradation: Inconsistent sample handling is leading to different rates of enzymatic degradation. | 1. Standardize Workflow: Create and strictly follow a Standard Operating Procedure (SOP) for sample collection, handling, and storage. Ensure timing between collection and freezing is consistent for all samples. 2. Use Master Mix: If adding inhibitors manually, prepare a master mix to ensure consistent concentrations in all tubes. |
| Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can lead to peptide degradation and loss. | 1. Aliquot Samples: After the initial plasma separation, immediately aliquot the plasma into single-use tubes before the first freeze. This avoids the need to thaw the entire sample for each analysis. |
Problem 3: My HPLC or LC-MS analysis shows a significant peak corresponding to the GRF(3-29) metabolite.
| Possible Cause | Recommended Solution |
| Incomplete DPP-IV Inhibition: The concentration or effectiveness of the DPP-IV inhibitor was insufficient to completely block enzyme activity. | 1. Increase Inhibitor Concentration: Verify that the DPP-IV inhibitor concentration is optimal. You may need to titrate the concentration for your specific sample volume and conditions. 2. Use a Different Inhibitor: Consider testing a different, more potent DPP-IV inhibitor. |
| Sample Processing Delay: There was a delay in processing the sample after collection, allowing for partial degradation to occur before enzymes were fully inactivated. | 1. Minimize Time to Inhibition: Ensure blood is mixed with the inhibitor immediately upon collection. 2. Acid Quenching: For LC-MS applications, consider quenching the enzymatic reaction by precipitating proteins with an acid (e.g., trichloroacetic acid) immediately after collecting aliquots for a time-course experiment.[8] |
Data Summary
Table 1: In Vitro Stability of GRF(1-29) Amide and Analogs in the Presence of DPP-IV
| Compound | Key Modification(s) | Percent Remaining After 24h Incubation | Citation(s) |
| hGRF(1-29) amide | Native Sequence | 0% | [2] |
| (CJC-1288)-HSA | Conjugated to Albumin | 58% | [2] |
| (CJC-1293)-HSA | D-Ala at position 2, Conjugated to Albumin | 99.2% | [2] |
| (CJC-1295)-HSA | D-Ala at position 2 and other substitutions, Conjugated to Albumin | 90.3% | [2] |
Table 2: In Vivo Half-Life Comparison of GRF(1-29) Amide vs. a Stabilized Analog
| Compound | Administration | Detectable Presence in Plasma | Mean Residence Time | Citation(s) |
| hGRF(1-29) amide | Subcutaneous | Not detected beyond 1 hour | < 0.5 hours | [1] |
| CJC-1295 | Subcutaneous | Detected beyond 72 hours | > 30 hours | [1] |
Experimental Protocols & Visualizations
Protocol 1: Blood Sample Collection and Processing for GRF(1-29) Amide Quantification
Materials:
-
Pre-chilled blood collection tubes containing K2-EDTA and a commercial DPP-IV inhibitor.
-
Ice bucket.
-
Refrigerated centrifuge (set to 4°C).
-
Cryogenic vials for plasma storage.
Procedure:
-
Pre-cool tubes: Place the required number of collection tubes on ice at least 15 minutes prior to blood draw.
-
Collect Blood: Collect the blood sample directly into the pre-chilled tube.
-
Immediate Inversion: Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of the blood with the anticoagulant and protease inhibitor.
-
Place on Ice: Place the tube immediately back on ice. Do not allow the sample to sit at room temperature.
-
Centrifugation: Within 30 minutes of collection, centrifuge the sample at 1,600 x g for 15 minutes at 4°C to separate the plasma.
-
Aliquot Plasma: Carefully aspirate the supernatant (plasma), avoiding the buffy coat, and transfer it into pre-chilled cryogenic vials.
-
Store: Immediately snap-freeze the plasma aliquots and store them at -80°C until analysis. Avoid freeze-thaw cycles.
Figure 1. Workflow for blood sample collection and processing to prevent GRF(1-29) degradation.
Protocol 2: In Vitro Serum Stability Assay
Materials:
-
GRF(1-29) amide stock solution of known concentration.
-
Control serum or plasma (e.g., human, rat).
-
Incubator or water bath set to 37°C.
-
Quenching solution (e.g., 10% Trichloroacetic Acid - TCA).
-
Analytical instrument (e.g., HPLC, LC-MS).
Procedure:
-
Pre-warm Serum: Aliquot control serum into microcentrifuge tubes and pre-warm at 37°C for 5 minutes.
-
Initiate Reaction: Add a small volume of the GRF(1-29) stock solution to the serum to achieve the desired final concentration. Vortex briefly to mix. This is your T=0 time point.
-
Incubate: Place the tubes in the 37°C incubator.
-
Collect Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), remove an aliquot of the serum-peptide mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing quenching solution (e.g., add a 50 µL aliquot to 100 µL of ice-cold 10% TCA). Vortex to precipitate proteins and stop the enzymatic reaction.
-
Process for Analysis: Centrifuge the quenched samples (e.g., 14,000 x g for 10 min at 4°C) to pellet the precipitated proteins.
-
Analyze Supernatant: Analyze the supernatant using a validated analytical method to quantify the amount of intact GRF(1-29) amide remaining.
-
Calculate Half-Life: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) using a first-order decay model.
Figure 2. The primary enzymatic degradation pathway of GRF(1-29) amide by DPP-IV.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Rapid enzymatic degradation of growth hormone-releasing hormone by plasma in vitro and in vivo to a biologically inactive product cleaved at the NH2 terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. The involvement of dipeptidyl peptidase IV in brush-border degradation of GRF(1-29)NH2 by intestinal mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. particlepeptides.com [particlepeptides.com]
- 7. researchgate.net [researchgate.net]
- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 9. Proteolytic degradation of rat growth hormone-releasing factor(1-29) amide in rat pituitary and hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US8871713B2 - Formulations of growth hormone releasing factor (GRF) molecules with improved stability - Google Patents [patents.google.com]
Navigating the Challenges of GRF (1-29) Amide (Rat) in Your Research: A Technical Support Guide
Researchers and drug development professionals working with Growth Hormone-Releasing Factor (GRF) (1-29) amide (rat), a synthetic peptide critical for stimulating growth hormone secretion, often encounter challenges with its solubility and stability in buffer solutions. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these common issues and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of GRF (1-29) amide (rat) in aqueous solutions?
A1: The solubility of GRF (1-29) amide, also known as Sermorelin when in its acetate salt form, can be variable. While some sources indicate solubility in water up to 16.67 mg/mL, which may require ultrasonication to achieve, it is generally considered to have limited solubility in neutral, salted media like phosphate-buffered saline (PBS)[1][2]. For Sermorelin acetate, the solubility in water is approximately 1 mg/mL[3][4]. It is also reported to be soluble in DMSO and formic acid[5].
Q2: My GRF (1-29) amide has precipitated in my buffer. What could be the cause and how can I resolve it?
A2: Precipitation of GRF (1-29) amide in neutral buffered solutions (e.g., PBS at pH 7.4) is a common issue. This can be attributed to a "salting out" phenomenon and the neutralization of electrostatic charges on the peptide that are necessary for its solubilization[2]. To resolve this, consider the following:
-
Lower the pH: GRF (1-29) amide is more soluble in acidic conditions. Reconstituting the peptide in a slightly acidic solution (e.g., pH 5.0-5.5) before dilution into your final buffer may prevent precipitation[6].
-
Use a different buffer: Consider using a buffer with a lower ionic strength or a different composition.
-
Incorporate solubilizing agents: The addition of excipients like arginine or nicotinamide has been shown to improve the solubility of GRF peptides[2].
Q3: What are the main stability concerns for GRF (1-29) amide in solution?
A3: GRF (1-29) amide is susceptible to both enzymatic and chemical degradation in aqueous solutions.
-
Enzymatic Degradation: The primary enzymatic degradation pathway involves cleavage by dipeptidyl peptidase-IV (DPP-IV), which removes the N-terminal Tyr-Ala dipeptide[7]. This results in a biologically inactive fragment. The peptide has a very short half-life in biological matrices like rat serum (approximately 18 minutes) and liver homogenates (approximately 13 minutes)[1][7][8].
-
Chemical Degradation: Deamidation of the asparagine residue at position 8 (Asn8) is a significant chemical degradation pathway, particularly at a pH above 7. This modification can reduce the biological potency of the peptide. The peptide is generally most stable in the pH range of 4-5.
Q4: How should I reconstitute and store my lyophilized GRF (1-29) amide?
A4: For optimal results, follow these guidelines for reconstitution and storage:
-
Reconstitution:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Use sterile, high-purity water or a slightly acidic buffer for initial reconstitution. Bacteriostatic water containing 0.9% benzyl alcohol is also a common choice for preparing stock solutions for injection[9].
-
Gently swirl or roll the vial to dissolve the powder. Avoid vigorous shaking, which can cause aggregation. Sonication can be used to aid dissolution[1][10].
-
-
Storage:
-
Lyophilized Powder: Store at -20°C for long-term stability.
-
Reconstituted Solution: It is highly recommended to use freshly prepared solutions. If storage is necessary, aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or at 2-8°C for no more than one day[1][3][4].
-
Troubleshooting Guides
Issue: Poor Solubility or Precipitation
| Symptom | Potential Cause | Troubleshooting Step |
| Peptide does not dissolve completely in water or neutral buffer. | The peptide's isoelectric point is close to the buffer pH, or the buffer has a high ionic strength. | 1. Calculate the net charge of the peptide at the desired pH. Since GRF (1-29) amide is a basic peptide, try dissolving it in a slightly acidic solution (e.g., 10% acetic acid) and then dilute it into your final buffer[1][11]. 2. Use a buffer with a lower salt concentration. 3. Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO before diluting with your aqueous buffer[12]. |
| Peptide precipitates after being added to cell culture media. | Interaction with components in the media or a significant change in pH or ionic strength. | 1. Prepare a more concentrated stock solution in an appropriate solvent (e.g., slightly acidic buffer or DMSO) and add a smaller volume to the media. 2. Test the solubility of the peptide in the basal media without serum first. |
Issue: Loss of Biological Activity
| Symptom | Potential Cause | Troubleshooting Step |
| Reduced or no stimulation of growth hormone release in vitro or in vivo. | Degradation of the peptide due to improper storage or handling. | 1. Prepare fresh solutions for each experiment. Avoid using solutions that have been stored for extended periods, especially at 4°C[3][4]. 2. Aliquot stock solutions to minimize freeze-thaw cycles[1]. 3. Verify the integrity of your peptide stock using an analytical technique like HPLC. |
| Inconsistent results between experiments. | Variability in peptide concentration due to incomplete solubilization or degradation. | 1. Ensure the peptide is fully dissolved before use. Centrifuge the solution to pellet any undissolved material. 2. Use a validated method, such as UV spectroscopy at 280 nm, to accurately determine the peptide concentration[13]. |
Quantitative Data Summary
Table 1: Solubility of GRF (1-29) Amide (Sermorelin Acetate)
| Solvent | pH | Approximate Solubility | Reference(s) |
| Water | Neutral | ~1 mg/mL | [3][4] |
| DMSO | N/A | Soluble | [5][14] |
| Formic Acid | Acidic | 1 mg/mL | [5] |
| Aqueous Solutions | >5.0 | Deamidation of Asn8 increases | [4] |
Table 2: Stability of GRF (1-29) Amide (rat) in Biological Media
| Medium | Temperature | Half-life | Reference(s) |
| Rat Serum | 37°C | ~18 minutes | [1][7][8] |
| Rat Liver Homogenate | 37°C | ~13 minutes | [1][7][8] |
| Porcine Plasma | 37°C | ~13 minutes | [15] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized GRF (1-29) Amide (rat)
-
Equilibration: Allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes before opening.
-
Solvent Addition: Based on the desired stock concentration and final application, choose an appropriate solvent. For a 1 mg/mL stock solution, sterile water or 0.9% sodium chloride injection are common choices[6]. For potentially higher concentrations or difficult-to-dissolve batches, a small amount of 10% acetic acid can be used initially, followed by dilution with water or buffer[1][11].
-
Dissolution: Gently swirl or roll the vial to dissolve the peptide. If necessary, sonicate the vial in a water bath for short periods (e.g., 10-20 seconds) to aid dissolution. Avoid vigorous shaking.
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the reconstituted peptide solution through a 0.22 µm sterile filter[1].
-
Storage: For immediate use, keep the solution on ice. For short-term storage, store at 2-8°C for no more than 24 hours. For longer-term storage, aliquot the solution into sterile, low-protein-binding tubes and store at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This is a general protocol and may require optimization for your specific equipment and peptide batch.
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient might be 10-60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and/or 280 nm[13].
-
-
Sample Preparation:
-
Prepare a stock solution of GRF (1-29) amide in an appropriate solvent (e.g., water with a small amount of acetic acid).
-
Incubate aliquots of the stock solution under the desired stress conditions (e.g., different pH buffers, temperatures).
-
At specified time points, take an aliquot of the stressed sample and dilute it with Mobile Phase A to a suitable concentration for HPLC analysis.
-
-
Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main peptide peak.
-
The percentage of intact peptide remaining can be calculated by comparing the peak area of the main peak at each time point to the initial (time zero) peak area.
-
Visualizing Key Processes
Caption: Workflow for the reconstitution of lyophilized GRF (1-29) amide.
Caption: Major degradation pathways of GRF (1-29) amide in solution.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Sermorelin Acetate - LKT Labs [lktlabs.com]
- 6. Sermorelin Acetate (Sermorelin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Catabolism of rat growth hormone-releasing factor(1-29) amide in rat serum and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. peptidebiologix.com [peptidebiologix.com]
- 10. peptide.com [peptide.com]
- 11. biobasic.com [biobasic.com]
- 12. genscript.com [genscript.com]
- 13. peptidebiologix.com [peptidebiologix.com]
- 14. medkoo.com [medkoo.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing the In Vivo Stability of GRF(1-29) Amide (Rat)
For researchers, scientists, and drug development professionals, optimizing the in vivo stability of therapeutic peptides like GRF(1-29) amide is a critical step in developing effective long-acting therapeutics. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the development and in vivo testing of stabilized GRF(1-29) amide analogs in rats.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to the in vivo stability of GRF(1-29) amide?
The primary challenge is its rapid enzymatic degradation in plasma. The peptide has a very short half-life, estimated to be less than 10-20 minutes in rats and humans.[1][2] This rapid clearance is mainly attributed to two enzymatic pathways:
-
Dipeptidyl peptidase-IV (DPP-IV) cleavage: DPP-IV cleaves the peptide bond between Alanine at position 2 and Aspartic Acid at position 3.
-
Trypsin-like enzyme cleavage: These enzymes cleave the peptide at basic amino acid residues, such as Arginine and Lysine.[3]
Q2: What are the main strategies to improve the in vivo stability of GRF(1-29) amide?
There are three main strategies to enhance the in vivo stability of GRF(1-29) amide:
-
Chemical Modification: This involves altering the peptide's structure to make it more resistant to enzymatic degradation. Common modifications include:
-
Amino Acid Substitution: Replacing specific amino acids with unnatural amino acids or D-isomers can block enzymatic cleavage sites.
-
PEGylation: Attaching polyethylene glycol (PEG) chains to the peptide increases its size, which can shield it from enzymes and reduce renal clearance.
-
Fatty Acid Acylation: The addition of a fatty acid moiety can promote binding to serum albumin, thereby extending the peptide's half-life.
-
Cyclization: Creating a cyclic structure can make the peptide more conformationally constrained and less susceptible to proteases.
-
-
Formulation Strategies: Optimizing the formulation can protect the peptide from degradation. This includes:
-
pH Optimization: Maintaining an optimal pH can minimize chemical degradation pathways.
-
Use of Stabilizing Excipients: Incorporating agents like cyclodextrins can help to stabilize the peptide in solution.
-
-
Drug Delivery Systems: Encapsulating the peptide in delivery systems can protect it from the in vivo environment. Examples include:
-
Liposomes: Lipid-based vesicles that can encapsulate the peptide.
-
Nanoparticles: Polymeric or lipid-based nanoparticles that can control the release of the peptide.
-
Q3: Are there any commercially available, stabilized analogs of GRF(1-29) amide?
Yes, one of the most well-studied stabilized analogs is CJC-1295. This is a tetrasubstituted analog of GRF(1-29) that includes a D-Ala substitution at position 2 to prevent DPP-IV cleavage and is conjugated to a Drug Affinity Complex (DAC). The DAC allows CJC-1295 to covalently bind to serum albumin, dramatically extending its half-life to several days.[4][5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low bioavailability of GRF(1-29) amide analog after subcutaneous injection in rats. | - Degradation at the injection site.- Poor absorption from the subcutaneous space. | - Co-formulate with a protease inhibitor (use with caution and for research purposes only).- Modify the peptide to enhance its absorption characteristics (e.g., by increasing its lipophilicity).- Consider alternative delivery routes for initial studies (e.g., intravenous) to establish a baseline pharmacokinetic profile. |
| High variability in pharmacokinetic data between individual rats. | - Inconsistent dosing technique.- Differences in animal health or stress levels.- Inter-animal variations in metabolic enzyme activity. | - Ensure consistent and accurate administration of the peptide.- Acclimatize animals to the experimental procedures to minimize stress.- Increase the number of animals per group to improve statistical power. |
| Difficulty in quantifying the peptide analog in rat plasma using LC-MS/MS. | - Low plasma concentrations of the peptide.- Poor ionization efficiency of the peptide.- Interference from plasma matrix components. | - Optimize the sample preparation method to concentrate the peptide and remove interfering substances (e.g., solid-phase extraction).- Use a highly sensitive mass spectrometer and optimize ionization source parameters.- Develop a robust and validated LC-MS/MS method with appropriate internal standards. |
| Modified peptide shows reduced in vitro bioactivity compared to the parent GRF(1-29) amide. | - The modification has interfered with the peptide's ability to bind to its receptor. | - Perform in vitro receptor binding assays to assess the affinity of the modified peptide.- Consider alternative modification strategies or different attachment sites for conjugations (e.g., PEGylation at a different amino acid residue). |
Quantitative Data on In Vivo Stability
The following tables summarize the pharmacokinetic parameters of native GRF(1-29) amide and its modified analogs in rats.
Table 1: Pharmacokinetic Parameters of GRF(1-29) Amide (Sermorelin) in Rats
| Parameter | Route of Administration | Value | Reference |
| Half-life (t½) | Intravenous | 10.4 ± 0.2 min (elimination phase) | [7] |
| 1.9 ± 0.2 min (distribution phase) | [7] | ||
| In serum (in vitro) | 18 ± 4 min | [3] | |
| In liver homogenate (in vitro) | 13 ± 3 min | [3] | |
| Bioavailability | Subcutaneous | ~4% | [7] |
Table 2: Pharmacokinetic Parameters of Modified GRF(1-29) Analogs in Rats
| Analog | Modification | Route of Administration | Half-life (t½) | Key Findings | Reference |
| Modified GRF(1-29) | Tetrasubstituted (D-Ala2, Gln8, Ala15, Leu27) | Not specified | At least 30 minutes | Increased resistance to enzymatic cleavage compared to native GRF(1-29). | [2] |
| CJC-1295 | Tetrasubstituted + Drug Affinity Complex (DAC) | Subcutaneous | Present in plasma beyond 72 hours | Covalently binds to serum albumin, leading to a dramatically extended half-life. | [4][5] |
| D-amino acid substituted analogs | Various D-amino acid substitutions | Intravenous | 4.7-7.4 min | No significant difference in half-life compared to the parent compound (6.2 min). | [8] |
Experimental Protocols
Detailed Methodology for In Vivo Stability Assessment in Rats
This protocol outlines a typical procedure for determining the pharmacokinetic profile of a GRF(1-29) amide analog in rats.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats (male, 250-300g).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
2. Dosing and Administration:
-
Formulation: Dissolve the peptide analog in a sterile, biocompatible vehicle (e.g., saline, PBS).
-
Dose: The dose will depend on the potency of the analog. A typical starting dose for a novel analog could be in the range of 10-100 µg/kg.
-
Route of Administration:
-
Intravenous (IV): Administer via a tail vein bolus injection for determining the true elimination half-life.
-
Subcutaneous (SC): Administer in the dorsal region for assessing bioavailability and absorption kinetics.
-
3. Blood Sampling:
-
Cannulation: For serial blood sampling, cannulate the jugular or carotid artery of the rats a day before the experiment to minimize stress during sampling.
-
Sampling Time Points: Collect blood samples at appropriate time points based on the expected half-life of the peptide. For a rapidly cleared peptide, this might be pre-dose, 2, 5, 10, 15, 30, 60, and 120 minutes post-dose. For a long-acting analog like CJC-1295, sampling might extend to several days.
-
Sample Collection: Collect blood (approximately 100-200 µL per time point) into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor cocktail to prevent ex vivo degradation.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma.
4. Sample Preparation for LC-MS/MS Analysis:
-
Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile, methanol, or trichloroacetic acid) to the plasma sample to remove larger proteins.
-
Solid-Phase Extraction (SPE): For cleaner samples and to concentrate the peptide, use an appropriate SPE cartridge.
-
Reconstitution: After precipitation or elution from the SPE cartridge, evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.
5. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase: A gradient of water and acetonitrile with an ion-pairing agent like formic acid is typically used.
-
-
Mass Spectrometry (MS):
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, monitoring specific precursor-to-product ion transitions for the peptide and an internal standard.
-
6. Data Analysis:
-
Pharmacokinetic Parameters: Use non-compartmental analysis to calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Enzymatic degradation pathways of GRF(1-29) amide.
References
- 1. peptidebiologix.com [peptidebiologix.com]
- 2. Modified GRF (1-29) - Wikipedia [en.wikipedia.org]
- 3. Catabolism of rat growth hormone-releasing factor(1-29) amide in rat serum and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Human growth hormone-releasing factor (hGRF)1-29-albumin bioconjugates activate the GRF receptor on the anterior pituitary in rats: identification of CJC-1295 as a long-lasting GRF analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CJC-1295 - Wikipedia [en.wikipedia.org]
- 7. Growth hormone-releasing factor analogue (hGRF1-29NH2): immunoreactive-GRF plasma levels after intravenous and subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic evaluation of superactive analogues of growth hormone-releasing factor (1-29)-amide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Rat GH Response to GRF (1-29) Amide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in rat Growth Hormone (GH) response to Growth Hormone-Releasing Factor (GRF) (1-29) amide stimulation.
Troubleshooting Guides
Issue: High Variability in Basal GH Levels Across Animals
High variability in basal Growth Hormone (GH) levels can mask the true response to GRF (1-29) amide. Several factors can contribute to this variability.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Pulsatile GH Secretion | Male rats exhibit a pronounced pulsatile pattern of GH secretion, with peaks occurring every 3-4 hours and troughs where GH is nearly undetectable. To minimize variability due to this natural rhythm, it is crucial to standardize the time of day for all experiments and blood sampling. Consider collecting multiple baseline samples to establish a stable trough period before GRF administration. |
| Stress | Stress, whether from handling, injection, or environmental factors, can significantly alter GH secretion.[1][2][3] Acute stress tends to inhibit GH release in rats.[4][5] To mitigate stress-induced variability, acclimate animals to handling and experimental procedures for a sufficient period before the study. Maintain a quiet and controlled environment during experiments. |
| Anesthesia | The choice of anesthetic can have a profound impact on basal GH levels. Some anesthetics suppress GH secretion, while others can stimulate it.[6] Whenever possible, conduct experiments on conscious, freely moving rats with indwelling cannulas to avoid the confounding effects of anesthesia. If anesthesia is necessary, the choice of agent should be consistent across all experimental groups. |
| Age | GH secretion patterns change with age. Older male rats show a decrease in the amplitude of GH pulses.[7] Ensure that all animals in a study are age-matched to reduce this source of variability. |
| Health Status | Underlying health conditions, such as diabetes, can impair pulsatile GH secretion.[8] Use healthy animals and monitor for any signs of illness. |
Issue: Inconsistent or Blunted GH Response to GRF (1-29) Amide
A lack of a consistent or robust response to GRF (1-29) amide can be due to several physiological and procedural factors.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Timing of GRF Administration | The response to GRF is greatest when administered during a natural GH trough. Administering GRF during a spontaneous GH pulse will result in a blunted response. Synchronize experiments to the rat's endogenous GH rhythm by monitoring baseline levels. |
| Desensitization to GRF | Chronic or repeated exposure to high concentrations of GRF can lead to desensitization of the pituitary somatotrophs, characterized by a down-regulation of GRF binding sites.[9][10] If the experimental design involves repeated GRF administration, allow sufficient time between doses for the pituitary to regain sensitivity. |
| Anesthetic Interference | Certain anesthetics can interfere with the signaling pathways involved in GH release, potentially blunting the response to GRF. For instance, some studies suggest that urethane leads to very low basal GH levels, which might provide a more stable baseline for stimulation tests.[6][11] |
| Route and Method of Administration | The method of GRF (1-29) amide administration (e.g., intravenous, subcutaneous) can affect the pharmacokinetics and the resulting GH response.[12][13][14] Ensure consistent and accurate administration for all animals. |
| Peptide Integrity | Improper storage or handling of GRF (1-29) amide can lead to degradation and loss of bioactivity. Store the peptide according to the manufacturer's instructions and prepare fresh solutions for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal time of day to perform a GRF stimulation test in rats?
A1: Due to the pulsatile nature of GH secretion in male rats, with peaks every 3-4 hours, the optimal time for a GRF stimulation test is during a trough phase.[15] This typically occurs in the morning during the light phase. It is highly recommended to take multiple baseline blood samples before GRF administration to confirm that GH levels are at a nadir.
Q2: How does the choice of anesthetic affect the GH response to GRF?
A2: Anesthetics can significantly influence GH secretion. For example, urethane has been shown to result in low basal GH concentrations (around 5 ± 3 ng/ml), while chloral hydrate leads to higher levels (15 ± 4 ng/ml) and gamma-hydroxybutyrate (GHB) can induce a secretory episode (70 ± 5 ng/ml).[6] Thiopental anesthesia has been shown to maintain the rhythmicity of GH secretion.[16][17] The choice of anesthetic should be carefully considered and kept consistent. For studies aiming to minimize variability, conducting experiments in conscious, cannulated animals is the gold standard.
Q3: Can stress from handling and injection procedures alter the experimental outcome?
A3: Yes, stress is a potent inhibitor of GH secretion in rats.[4][5] Chronic stress can also alter the GH response to stimuli.[1][2][3] To minimize stress-induced artifacts, it is essential to habituate the animals to the experimental procedures, including handling and mock injections, for several days prior to the study.
Q4: What is the expected duration of the GH response to a single bolus of GRF (1-29) amide?
A4: Following a single subcutaneous injection of GRF (1-29) amide, the peak GH response is typically observed within 15-30 minutes, with levels returning to baseline within approximately 2 hours.[12][13]
Q5: How can I be sure my GRF (1-29) amide is bioactive?
A5: Proper storage and handling are critical for maintaining the bioactivity of peptide hormones. GRF (1-29) amide should be stored lyophilized at -20°C or below. Reconstituted solutions should be used fresh or aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. If you suspect a loss of bioactivity, it is advisable to test a new batch of the peptide.
Experimental Protocols
GRF (1-29) Amide Stimulation Test in Conscious, Freely Moving Rats
This protocol is designed to assess the GH response to GRF (1-29) amide while minimizing the confounding effects of anesthesia and stress.
Materials:
-
Male Sprague-Dawley or Wistar rats (age-matched)
-
GRF (1-29) amide
-
Sterile saline
-
Indwelling jugular vein catheters
-
Syringes and needles
-
Blood collection tubes (with appropriate anticoagulant, e.g., EDTA)
-
Centrifuge
-
Freezer (-20°C or -80°C) for plasma storage
Procedure:
-
Animal Preparation:
-
Surgically implant indwelling jugular vein catheters in the rats under appropriate anesthesia.
-
Allow a recovery period of at least 4-5 days. During this time, handle the animals daily and flush the catheters with heparinized saline to maintain patency and acclimate them to the procedure.
-
House the rats individually in a controlled environment with a regular light-dark cycle.
-
-
Experimental Day:
-
On the day of the experiment, connect the catheter to a sampling line long enough to allow the rat to move freely in its cage.
-
Allow the animal to acclimate for at least 60 minutes before starting the experiment.
-
Collect baseline blood samples (e.g., 100-200 µL) at -30, -15, and 0 minutes relative to GRF administration to establish a stable trough.
-
At time 0, administer a bolus injection of GRF (1-29) amide (dissolved in sterile saline) via the catheter. A typical dose might be 1 µg/kg body weight.[18]
-
Collect blood samples at 5, 10, 15, 30, 45, 60, 90, and 120 minutes post-injection.
-
Replace the volume of blood withdrawn with an equal volume of sterile saline to prevent dehydration and hypovolemia.
-
Immediately place blood samples on ice.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -20°C or -80°C until analysis.
-
Measure GH concentrations using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) specific for rat GH.
-
Data Presentation
Table 1: Effect of Different Anesthetics on Basal Rat GH Levels
| Anesthetic Agent | Dose | Resulting Basal GH Concentration (ng/mL) | Reference |
| Urethane | - | 5 ± 3 | [6] |
| Chloral Hydrate | - | 15 ± 4 | [6] |
| Gamma-hydroxybutyrate (GHB) | - | 70 ± 5 (initial peak), then 12 ± 3 | [6] |
| Thiopental | - | Maintained episodic secretion | [16][17] |
| Isoflurane (short-term) | 5% | Minimal impact on most peptide hormones | [19] |
| Sodium Pentobarbital (short-term) | 200 mg/kg | Negligible impact on measured peptides | [19] |
Note: The specific doses were not always provided in the abstracts. Researchers should consult the full-text articles for detailed methodologies.
Visualizations
Caption: GRF (1-29) amide signaling pathway in pituitary somatotrophs.
Caption: Workflow for a GRF stimulation test in conscious rats.
Caption: Key factors contributing to variability in GH response.
References
- 1. The effects of chronic stress on corticosterone, GH and TSH response to morphine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of chronic immobilization stress on GH and TSH secretion in the rat: response to hypothalamic regulatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of chronic intermittent stress on basal and acute stress levels of TSH and GH, and their response to hypothalamic regulatory factors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of ether stress on growth hormone during development in the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Somatotropic Signaling: Trade-Offs Between Growth, Reproductive Development, and Longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [The effect of anesthetics on the basal secretion of immunoreactive growth hormone in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decreased pulsatile release of growth hormone in old male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Desensitization to growth hormone-releasing factor (GRF) is associated with down-regulation of GRF-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Growth hormone-releasing factor desensitization in rat anterior pituitary cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on Growth Hormone Secretion in Starved Rats under Urethane Anesthesia [jstage.jst.go.jp]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pulsatile growth hormone release in the rat: failure to demonstrate a correlation with sleep phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Growth hormone secretion during long-term thiopental anesthesia in the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. Effect of antiserum to rat growth hormone (GH)-releasing factor on physiological GH secretion in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Short-term administration of common anesthetics does not dramatically change the endogenous peptide profile in the rat pituitary - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in GRF (1-29) amide (rat) research experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during research experiments with GRF (1-29) amide (rat).
Frequently Asked Questions (FAQs)
Q1: My in vivo experiment with GRF (1-29) amide (rat) shows inconsistent or no growth hormone (GH) release. What are the possible causes?
A1: Several factors can contribute to inconsistent or absent GH release in vivo. A primary concern is the rapid degradation of GRF (1-29) amide in serum and tissues.[1][2][3] The peptide has a short half-life, estimated to be around 18 minutes in rat serum and 13 minutes in liver homogenate.[2][3][4] Enzymatic cleavage, particularly by dipeptidylpeptidase-IV (DPP-IV) at the N-terminus, rapidly inactivates the peptide.[5]
Troubleshooting Steps:
-
Handling and Storage: Ensure the peptide is stored at -20°C or -80°C and reconstituted in a suitable sterile buffer immediately before use.[6] Avoid repeated freeze-thaw cycles.
-
Route of Administration: The method of administration can impact bioavailability. Subcutaneous or intravenous injections are common, but absorption and degradation rates can vary.[5]
-
Anesthesia: The type of anesthesia used can influence GH responses. Some studies have shown that conscious rats are more sensitive to GH-releasing peptides compared to anesthetized rats.[7]
-
Pulsatile GH Secretion: Remember that endogenous GH secretion is pulsatile. The timing of GRF (1-29) amide administration relative to the natural GH pulse can affect the observed response.[8][9]
-
Peptide Integrity: Verify the purity and integrity of your peptide stock using methods like HPLC.
Q2: I am observing high variability in my in vitro pituitary cell culture experiments. How can I improve the consistency of my results?
A2: High variability in in vitro assays can stem from issues with peptide stability, cell culture conditions, and assay procedures.
Troubleshooting Steps:
-
Protease Inhibitors: The pituitary gland itself contains proteases that can degrade GRF (1-29) amide.[1] Consider including protease inhibitors in your cell culture medium during the experiment, but be mindful of their potential effects on cell viability and signaling.
-
Cell Health and Density: Ensure your primary pituitary cells are healthy and plated at a consistent density. Over-confluent or stressed cells may not respond optimally.
-
Incubation Time: The stimulatory effect of GRF on GH release can diminish after prolonged incubation (e.g., after 2 hours).[10] Optimize your incubation time to capture the peak response.
-
Serum in Media: Serum contains proteases that will rapidly degrade the peptide.[3] It is advisable to perform stimulation experiments in serum-free media.
-
Peptide Adsorption: Peptides can adsorb to plasticware. Using low-adhesion microplates or pre-treating plates with a blocking agent like bovine serum albumin (BSA) can help mitigate this.
Q3: How can I prepare and store GRF (1-29) amide (rat) to ensure its stability?
A3: Proper handling and storage are critical for maintaining the biological activity of GRF (1-29) amide.
Preparation and Storage Protocol:
-
Reconstitution: Reconstitute the lyophilized peptide in a sterile, neutral buffer such as sterile water or phosphate-buffered saline (PBS). For difficult-to-dissolve peptides, a small amount of a solubilizing agent like DMSO or acetic acid may be used, but ensure it is compatible with your experimental system. To aid dissolution, you can warm the tube to 37°C and use an ultrasonic bath.[6]
-
Aliquoting: After reconstitution, aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Storage: For short-term storage (days to weeks), keep the reconstituted aliquots at 4°C. For long-term storage, store at -20°C or -80°C. Stock solutions stored at -80°C are typically stable for up to 6 months, while at -20°C, they should be used within one month.[6]
Troubleshooting Guides
Problem: Low or No Signal in Radioimmunoassay (RIA) for GH
| Potential Cause | Troubleshooting Suggestion |
| Degraded GRF (1-29) amide | Confirm the integrity of the peptide. Use a fresh vial or lot. Include protease inhibitors during sample collection and processing.[5] |
| Improper Sample Handling | Collect blood samples into tubes containing EDTA and a DPP-IV inhibitor.[5] Keep samples on ice and process them promptly to separate plasma. Store plasma at -80°C until assay. |
| RIA Kit Issues | Check the expiration date of the RIA kit. Ensure all reagents are prepared and stored correctly. Run control samples to validate the assay performance. |
| Antibody Cross-Reactivity | If using antibodies intended for human GRF, confirm their cross-reactivity with rat GRF. Some antibodies may be species-specific.[5][11] |
| Timing of Blood Collection | GH release is pulsatile and peaks shortly after GRF administration. Optimize your blood collection time points to capture this peak. |
Problem: Peptide Instability and Degradation
| Observation | Potential Cause | Mitigation Strategy |
| Rapid loss of activity in serum/plasma | Enzymatic degradation by proteases like DPP-IV.[5] | Add protease inhibitors (e.g., DPP-IV inhibitor) to samples.[5] Consider using a more stable analog of GRF (1-29) amide.[5][12] |
| Inconsistent results in tissue homogenates | Cleavage by tissue-specific endopeptidases.[1][3] | Perform experiments at 4°C to reduce enzymatic activity. Add a cocktail of protease inhibitors to the homogenization buffer. |
| Loss of potency upon storage | Chemical instability (e.g., oxidation, deamidation) or physical adsorption. | Store aliquots at -80°C in low-protein-binding tubes.[6] Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: In Vitro and In Vivo Stability of GRF (1-29) Amide (Rat)
| Matrix | Parameter | Value | Reference |
| Rat Pituitary Homogenate | Apparent Half-life | 22 ± 3 min | [1] |
| Rat Hypothalamus Homogenate | Apparent Half-life | 25 ± 4 min | [1] |
| Rat Serum | Apparent Half-life | 18 ± 4 min | [2][3] |
| Rat Liver Homogenate | Apparent Half-life | 13 ± 3 min | [2][3][4] |
Table 2: Major Cleavage Sites and Resulting Metabolites of GRF (1-29) Amide (Rat)
| Tissue/Fluid | Cleavage Site | Enzyme Type (if known) | Major Metabolites | Reference |
| Pituitary & Hypothalamus | Lys21-Leu22 | Trypsin-like | (1-21)OH | [1] |
| Pituitary & Hypothalamus | Leu14-Gly15 | Chymotrypsin-like | [1] | |
| Pituitary & Hypothalamus | Tyr10-Arg11 | Chymotrypsin-like | [1] | |
| Serum | Ala2-Asp3 | DPP-IV | (3-20)OH | [3] |
| Serum | Arg20-Lys21 | Trypsin-like | (1-20)OH | [3] |
| Liver | Ala2-Asp3 | DPP-IV | (3-18)OH | [3] |
| Liver | Tyr10-Arg11 | Chymotrypsin-like | (1-10)OH | [3] |
| Liver | Tyr18-Ala19 | Chymotrypsin-like | (1-18)OH | [3] |
Experimental Protocols
Protocol 1: In Vitro GH Release from Primary Rat Pituitary Cells
-
Cell Preparation: Isolate anterior pituitary glands from rats and disperse the cells using an enzymatic digestion method (e.g., trypsin, collagenase).
-
Cell Plating: Plate the dispersed cells in appropriate culture plates (e.g., 24-well plates) at a density of 2.5 x 10^5 cells/well and culture for 48-72 hours to allow for attachment.[5]
-
Pre-incubation: Gently wash the cells with serum-free medium. Pre-incubate the cells in serum-free medium for 1-2 hours to establish a stable baseline.
-
Stimulation: Prepare fresh solutions of GRF (1-29) amide (rat) at various concentrations in serum-free medium. Remove the pre-incubation medium and add the GRF-containing medium to the cells. Include a vehicle control (medium only).
-
Incubation: Incubate the cells for a predetermined time (e.g., 4 hours).[5]
-
Sample Collection: Collect the supernatant from each well.
-
GH Measurement: Measure the concentration of GH in the supernatant using a specific RIA or ELISA for rat GH.
-
Data Analysis: Normalize the GH release to the cell number or protein content per well.
Protocol 2: In Vivo GH Secretion in Rats
-
Animal Preparation: Acclimatize male Sprague-Dawley rats to the experimental conditions. For chronic studies, surgical implantation of an indwelling catheter in the jugular vein may be necessary for repeated blood sampling.[8]
-
Peptide Preparation: Immediately before injection, dissolve GRF (1-29) amide (rat) in sterile saline or another appropriate vehicle to the desired concentration.
-
Administration: Administer a single bolus of the GRF (1-29) amide solution via subcutaneous (sc) or intravenous (iv) injection.[5] A typical dose might be 1 µmol/kg.[5]
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes).[5] Collect blood into tubes containing EDTA and a DPP-IV inhibitor to prevent peptide and GH degradation.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
-
GH Measurement: Quantify the plasma GH levels using a specific RIA or ELISA.
-
Data Analysis: Plot the plasma GH concentration over time and calculate parameters such as the area under the curve (AUC) to assess the total GH released.[5][12]
Visualizations
Caption: GRF (1-29) amide signaling pathway in pituitary somatotrophs.
Caption: Workflow for in vivo analysis of GH secretion.
Caption: Troubleshooting logic for GRF (1-29) amide experiments.
References
- 1. Proteolytic degradation of rat growth hormone-releasing factor(1-29) amide in rat pituitary and hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Catabolism of rat growth hormone-releasing factor(1-29) amide in rat serum and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. glpbio.com [glpbio.com]
- 7. resource.aminer.org [resource.aminer.org]
- 8. academic.oup.com [academic.oup.com]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. Effects of rat growth hormone (rGH)-releasing factor and somatostatin on the release and synthesis of rGH in dispersed pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Anesthesia and GRF (1-29) Amide-Induced GH Secretion in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the impact of anesthesia on GRF (1-29) amide-induced Growth Hormone (GH) secretion in rats.
Frequently Asked Questions (FAQs)
Q1: What is GRF (1-29) amide and how does it stimulate GH secretion?
A1: GRF (1-29) amide, also known as Sermorelin, is a synthetic peptide analog of the naturally occurring growth hormone-releasing hormone (GHRH).[1][2] It is the shortest fully functional fragment of GHRH and is biologically active.[1][3] GRF (1-29) amide stimulates the secretion of growth hormone (GH) by binding to the growth hormone-releasing hormone receptor (GHRH-R) on the somatotroph cells of the anterior pituitary gland.[1] This binding initiates a signaling cascade that leads to the synthesis and release of GH.
Q2: Does anesthesia affect basal GH secretion in rats?
A2: Yes, different anesthetic agents have varying effects on basal GH levels in rats. For instance, urethane has been observed to result in the lowest basal plasma GH concentrations, while chloral hydrate leads to significantly higher levels.[4] Gamma-hydroxybutyrate (GHB) has been shown to cause a pronounced initial secretory episode of GH, followed by the maintenance of basal levels for several hours.[4] Pentobarbital is another anesthetic that has been noted to have a stimulatory effect on GH release.[5] Therefore, the choice of anesthetic is a critical factor in experimental design.
Q3: How does the GH response to GRF (1-29) amide differ between conscious and anesthetized rats?
A3: The GH response to GRF (1-29) amide can be significantly different in conscious versus anesthetized rats. Studies have shown that GH responses to another GH-releasing peptide (GHRP) were inconsistent in anesthetized rats, and the peptide was less potent than GRF.[6] In contrast, conscious rats were much more sensitive to GHRP.[6] In anesthetized rats, continuous infusion of GRF leads to an initial GH release that is not sustained.[6] Interestingly, some studies suggest that anesthesia, such as with sodium pentobarbital, may suppress endogenous somatostatin release, leading to a more consistent and higher GH response to GRF.[7]
Q4: Is there a sex difference in the GH response to GRF (1-29) amide in rats?
A4: Yes, a sex-dependent difference in the GH response to GRF (1-29) amide has been observed in rats. In anesthetized adult rats, the GH response in female rats was found to be only about 60% of that in male rats for the same dose of human GRF-(1-29)NH2.[8] This suggests that sex steroids may modify the pituitary's responsiveness to GRF stimulation.[8] Furthermore, conscious male and female rats exhibit different patterns of responsiveness to a series of GRF injections.[9]
Troubleshooting Guides
Issue 1: Inconsistent or absent GH response to GRF (1-29) amide administration in anesthetized rats.
| Possible Cause | Troubleshooting Step |
| Anesthetic Inhibition: The chosen anesthetic may be suppressing the pituitary's response to GRF. | Review the literature for the effects of your specific anesthetic on the HPA axis. Consider using an alternative anesthetic known to have less impact on GH secretion, such as urethane, which produces low and stable basal GH levels.[10] |
| Pituitary Desensitization: Repeated administration of GRF (1-29) amide at short intervals can lead to transient desensitization of the somatotrophs.[8] | If your protocol involves multiple GRF injections, increase the time interval between administrations to allow for the pituitary to regain responsiveness. A period longer than one hour may be necessary.[8] |
| Somatostatin Interference: Endogenous somatostatin release can inhibit GRF-induced GH secretion. | To isolate the effect of GRF, consider using a rat model with suppressed somatostatin activity, for example, through passive immunization against somatostatin.[8][11] |
| Stress-Induced Inhibition: Surgical stress or other procedural stressors can inhibit the stimulatory effect of some anesthetics (like pentobarbital) on GH release.[5] | Ensure proper and consistent anesthetic depth and minimize surgical trauma and other stressors during the experiment. |
Issue 2: High variability in basal GH levels across experimental animals.
| Possible Cause | Troubleshooting Step |
| Choice of Anesthetic: Different anesthetics have varying effects on basal GH levels.[4] | Select an anesthetic that provides stable and low basal GH levels, such as urethane.[10] Avoid anesthetics known to cause significant fluctuations or elevations in basal GH, like chloral hydrate or GHB, unless this is a specific aspect of your study.[4] |
| Inconsistent Anesthetic Depth: Fluctuations in the depth of anesthesia can affect neuroendocrine regulation and lead to variable GH secretion. | Monitor the depth of anesthesia closely throughout the experiment and maintain a stable plane of anesthesia. |
| Individual Animal Variability: Rats can exhibit natural variability in their GH secretory patterns. | Increase the number of animals per experimental group to improve statistical power and account for individual differences. |
Data Presentation
Table 1: Effect of Different Anesthetics on Basal Plasma Growth Hormone (GH) Levels in Rats
| Anesthetic Agent | Mean Basal GH Concentration (ng/mL) ± SD | Associated Observations | Reference |
| Urethane | 5 ± 3 | Lowest observed basal GH concentrations. | [4] |
| Chloral Hydrate | 15 ± 4 | Significantly higher than urethane; also caused hyperglycemia. | [4] |
| γ-hydroxybutyrate (GHB) | 70 ± 5 (initial peak), 12 ± 3 (sustained) | Elicits a clear-cut initial secretory episode. | [4] |
Table 2: Dose-Dependent Response of Plasma GH to intravenous hGRF-(1-29)NH2 in Anesthetized Male Rats
| Dose of hGRF-(1-29)NH2 (ng/kg) | GH Response |
| 250 | Smallest effective dose |
| >250 | Dose-dependent increase |
Note: This table is based on qualitative descriptions from the provided search results. Specific quantitative values for GH response at different doses were not available in the snippets.
Experimental Protocols
Protocol 1: Assessment of GH Secretion in Response to GRF (1-29) Amide in Anesthetized Rats
-
Animal Preparation:
-
Use adult male Sprague Dawley rats.
-
Anesthetize the rats with an appropriate anesthetic (e.g., sodium pentobarbital). The choice of anesthetic should be carefully considered based on its known effects on GH secretion.[5][7][8]
-
For intravenous administration and blood sampling, cannulate the jugular vein.
-
-
GRF (1-29) Amide Administration:
-
Dissolve GRF (1-29) amide in a suitable vehicle (e.g., saline).
-
Administer a single bolus intravenous injection of GRF (1-29) amide at the desired dose (e.g., starting from 250 ng/kg for male rats).[8]
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points before and after GRF administration (e.g., -15, 0, 5, 10, 15, 20, 30, and 45 minutes post-injection).[12]
-
-
GH Measurement:
Protocol 2: Investigation of Pituitary Desensitization to GRF (1-29) Amide
-
Animal Preparation:
-
Follow the same animal preparation steps as in Protocol 1.
-
-
Repeated GRF (1-29) Amide Administration:
-
Administer repeated intravenous injections of GRF (1-29) amide at fixed intervals (e.g., every 45 minutes).[8]
-
-
Blood Sampling and GH Measurement:
-
Collect blood samples and measure GH concentrations after each GRF injection as described in Protocol 1.
-
-
Data Analysis:
-
Compare the GH response to the first, second, and subsequent GRF injections to assess for a blunted response, which would indicate pituitary desensitization.[8]
-
Visualizations
Caption: GRF (1-29) amide signaling pathway in pituitary somatotrophs.
Caption: Experimental workflow for assessing GRF-induced GH secretion.
References
- 1. Sermorelin (GRF (1-29) amide) | Peptides 1 | CAS 86168-78-7 | Buy Sermorelin (GRF (1-29) amide) from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AS-22874 | Growth Hormone Releasing Factor, GRF (1-29), amide, human [clinisciences.com]
- 4. [The effect of anesthetics on the basal secretion of immunoreactive growth hormone in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Various Traumatic Stresses on Growth Hormone Release in Pentobarbital Anesthetized Rats | Neuroendocrinology | Karger Publishers [karger.com]
- 6. The effects of a growth hormone-releasing Peptide and growth hormone-releasing factor in conscious and anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Plasma growth hormone (GH) response to intravenous GH-releasing factor (GRF) in adult rats: evidence for transient pituitary desensitization after GRF stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sex difference in growth hormone feedback in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 11. Impaired growth hormone secretion in VMH lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AMPK-Dependent Mechanisms but Not Hypothalamic Lipid Signaling Mediates GH-Secretory Responses to GHRH and Ghrelin [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing GRF (1-29) Amide Incubation Time in Pituitary Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for GRF (1-29) amide in pituitary cell assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for stimulating pituitary cells with GRF (1-29) amide to measure growth hormone (GH) secretion?
A1: The optimal incubation time for GRF (1-29) amide in pituitary cell assays can vary depending on the specific experimental conditions, including cell type (e.g., primary rat pituitary cells, human pituitary adenoma cells), cell density, and the concentration of GRF (1-29) amide used. Generally, significant stimulation of GH release can be observed as early as 15 minutes, with responses often peaking between 1 to 4 hours.[1] For a definitive optimization, it is recommended to perform a time-course experiment with your specific cell system, testing a range of incubation times (e.g., 15, 30, 60, 120, and 240 minutes).
Q2: How does the concentration of GRF (1-29) amide affect the optimal incubation time?
A2: Higher concentrations of GRF (1-29) amide may elicit a faster and more robust initial response, potentially reaching a plateau or even showing a slight decline at later time points due to receptor desensitization or ligand degradation. Conversely, lower, more physiological concentrations might require a longer incubation period to achieve a maximal response. It is advisable to perform a dose-response experiment at a few selected time points to determine the optimal concentration and incubation time combination for your specific research question.
Q3: What is the mechanism of action of GRF (1-29) amide on pituitary cells?
A3: GRF (1-29) amide, also known as Sermorelin, is a synthetic analog of the N-terminal 29 amino acids of human growth hormone-releasing hormone (GHRH). It binds to the GHRH receptor on the surface of somatotroph cells in the anterior pituitary. This binding activates the Gs alpha subunit of the G-protein coupled receptor, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, ultimately leading to the synthesis and secretion of growth hormone (GH).
Q4: How does somatostatin affect GRF (1-29) amide-stimulated GH secretion?
A4: Somatostatin is a natural inhibitor of GH secretion and acts as a functional antagonist to GRF (1-29) amide. It binds to its own receptors on somatotrophs, which are coupled to an inhibitory G-protein (Gi). This activation of Gi inhibits adenylyl cyclase, thereby decreasing cAMP production and counteracting the stimulatory effect of GRF (1-29) amide.[2] Somatostatin can also exert its inhibitory effect through cAMP-independent mechanisms. Therefore, the presence of endogenous or exogenous somatostatin can significantly impact the observed GH response to GRF (1-29) amide and should be considered in the experimental design.
Q5: Why is it important to consider the proteolytic degradation of GRF (1-29) amide?
A5: GRF (1-29) amide is a peptide and is susceptible to degradation by peptidases present in cell culture media and released by the cells themselves. The half-life of rGRF(1-29)NH2 in rat pituitary homogenate has been found to be approximately 22 minutes.[3] This degradation can lead to a decrease in the effective concentration of the peptide over longer incubation periods, potentially resulting in an underestimation of the maximal GH response. Using protease inhibitors or stabilized analogs of GRF (1-29) can help mitigate this issue. For optimizing incubation time, it is crucial to find a balance between allowing sufficient time for maximal stimulation and minimizing the impact of peptide degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no GH response to GRF (1-29) amide | 1. Suboptimal incubation time: The chosen incubation time may be too short for a detectable response or too long, leading to peptide degradation and receptor desensitization. 2. Inactive GRF (1-29) amide: The peptide may have degraded due to improper storage or handling. 3. Cell health issues: Primary pituitary cells may have low viability or may not have recovered sufficiently after isolation. 4. Low receptor expression: The somatotrophs may have low expression of the GHRH receptor. 5. Presence of inhibitors: Endogenous somatostatin release or components in the culture medium may be inhibiting the response. | 1. Perform a time-course experiment: Test a range of incubation times from 15 minutes to 4 hours to identify the optimal window for your system. 2. Verify peptide activity: Use a fresh batch of GRF (1-29) amide and ensure it is stored and handled according to the manufacturer's instructions. A positive control with a known secretagogue can also be helpful. 3. Assess cell viability: Use a viability stain (e.g., trypan blue) to check cell health. Ensure proper cell isolation and culture techniques are followed. 4. Use a positive control: Stimulate cells with a different secretagogue that acts through a different pathway (e.g., a calcium ionophore) to confirm cell responsiveness. 5. Consider the culture environment: Use serum-free medium for the stimulation phase to avoid confounding factors. If endogenous somatostatin is a concern, consider using a somatostatin antagonist. |
| High background GH levels | 1. Cell stress: Over-trypsinization during cell isolation or other harsh treatments can cause non-specific hormone release. 2. High cell density: Plating too many cells per well can lead to increased basal secretion. 3. Contamination: Bacterial or fungal contamination can stress cells and lead to elevated basal GH release. | 1. Optimize cell isolation protocol: Minimize enzyme exposure time and mechanical stress during cell dissociation. 2. Optimize cell seeding density: Perform a cell titration experiment to find the optimal cell number that gives a good signal-to-noise ratio. 3. Maintain aseptic technique: Ensure all reagents and equipment are sterile to prevent contamination. |
| High variability between replicates | 1. Inconsistent cell numbers: Uneven distribution of cells in the wells. 2. Pipetting errors: Inaccurate dispensing of reagents. 3. Edge effects in multi-well plates: Evaporation from the outer wells can lead to a concentration of media components. | 1. Ensure proper cell mixing: Gently and thoroughly resuspend the cell pellet before plating to ensure a homogenous cell suspension. 2. Use calibrated pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 3. Minimize edge effects: Avoid using the outermost wells of the plate for experiments or fill them with sterile water or media to create a humidity barrier. |
| Decreased response with repeated stimulation | 1. Receptor desensitization: Prolonged or repeated exposure to GRF (1-29) amide can lead to the downregulation or desensitization of GHRH receptors. | 1. Allow for a recovery period: If repeated stimulations are necessary, ensure there is a sufficient washout and recovery period between treatments to allow the receptors to resensitize. |
Experimental Protocols
Protocol 1: Primary Rat Anterior Pituitary Cell Culture
This protocol provides a general guideline for the isolation and culture of primary rat anterior pituitary cells.
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Trypsin
-
DNase I
-
Collagenase
-
Sterile dissection tools
-
Sterile centrifuge tubes
-
Cell culture plates (poly-D-lysine coated)
Procedure:
-
Euthanize rats according to approved institutional guidelines.
-
Aseptically dissect the anterior pituitary glands and place them in ice-cold DMEM.
-
Mince the tissue into small fragments.
-
Digest the tissue fragments with a solution of trypsin and DNase I in DMEM at 37°C with gentle agitation.
-
Stop the digestion by adding serum-containing medium.
-
Gently triturate the cell suspension to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove any remaining tissue clumps.
-
Centrifuge the cell suspension and resuspend the cell pellet in culture medium (e.g., DMEM supplemented with 10% FBS, 2.5% HS, and 1% Penicillin-Streptomycin).
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto poly-D-lysine coated plates at a desired density (e.g., 2.5 x 10^5 cells/well in a 24-well plate).[4]
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Allow the cells to adhere and recover for 48-72 hours before proceeding with stimulation experiments.
Protocol 2: Time-Course Experiment for GRF (1-29) Amide Stimulation
This protocol outlines the steps to determine the optimal incubation time for GRF (1-29) amide-induced GH secretion.
Materials:
-
Primary pituitary cells cultured as described in Protocol 1.
-
Serum-free DMEM
-
GRF (1-29) amide stock solution
-
Phosphate-buffered saline (PBS)
-
Reagents for GH measurement (e.g., RIA or ELISA kit)
Procedure:
-
After 48-72 hours of culture, gently wash the cells twice with pre-warmed serum-free DMEM to remove any residual serum.
-
Add fresh serum-free DMEM to each well and incubate for 1-2 hours to allow the cells to equilibrate and to reduce basal GH secretion.
-
Prepare a working solution of GRF (1-29) amide in serum-free DMEM at the desired final concentration (e.g., 10 nM).
-
Remove the equilibration medium and add the GRF (1-29) amide-containing medium to the designated wells. For control wells, add serum-free DMEM without GRF (1-29) amide.
-
Incubate the plates at 37°C for different time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
At the end of each incubation period, carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Centrifuge the collected supernatant to pellet any detached cells and transfer the clear supernatant to fresh tubes.
-
Store the samples at -20°C or -80°C until GH measurement.
-
Measure the concentration of GH in the supernatant using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.[4][5]
-
Analyze the data by plotting GH concentration as a function of incubation time to determine the optimal time point for maximal stimulation.
Data Presentation
Table 1: Time-Course of GRF (1-29) Amide-Stimulated GH Secretion
| Incubation Time (minutes) | GH Secretion (ng/mL) - Control | GH Secretion (ng/mL) - GRF (1-29) Amide (10 nM) |
| 0 | 5.2 ± 0.8 | 5.5 ± 0.9 |
| 15 | 6.1 ± 1.1 | 25.8 ± 3.2 |
| 30 | 7.5 ± 1.3 | 48.3 ± 5.1 |
| 60 | 9.8 ± 1.5 | 75.6 ± 8.4 |
| 120 | 12.3 ± 2.0 | 92.1 ± 10.5 |
| 240 | 15.1 ± 2.5 | 85.4 ± 9.7 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Table 2: Dose-Response of GRF (1-29) Amide on GH Secretion at a Fixed Incubation Time (e.g., 2 hours)
| GRF (1-29) Amide Concentration (M) | GH Secretion (ng/mL) |
| 0 (Control) | 12.5 ± 2.1 |
| 10⁻¹² | 18.3 ± 2.9 |
| 10⁻¹¹ | 35.7 ± 4.5 |
| 10⁻¹⁰ | 68.9 ± 7.2 |
| 10⁻⁹ | 95.4 ± 11.0 |
| 10⁻⁸ | 98.1 ± 10.8 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Visualizations
References
- 1. The synergistic effects of His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 on growth hormone (GH)-releasing factor-stimulated GH release and intracellular adenosine 3',5'-monophosphate accumulation in rat primary pituitary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Somatostatin inhibits growth hormone-releasing factor-stimulated adenylate cyclase activity in GH, cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteolytic degradation of rat growth hormone-releasing factor(1-29) amide in rat pituitary and hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Validation & Comparative
Validating the Biological Activity of Synthetic GRF (1-29) Amide (Rat): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of synthetic rat Growth Hormone-Releasing Factor (GRF) (1-29) amide and its alternatives. The information presented is supported by experimental data to assist researchers in selecting the most appropriate compound for their studies.
Introduction to Synthetic GRF (1-29) Amide (Rat)
Synthetic rat GRF (1-29) amide is a truncated analog of the endogenous Growth Hormone-Releasing Hormone (GHRH). It comprises the first 29 amino acids of GHRH and is known to stimulate the synthesis and release of Growth Hormone (GH) from the anterior pituitary gland.[1][2] Its biological activity makes it a valuable tool in a variety of research areas, including endocrinology, metabolism, and drug development.
Comparison with Alternatives
Several analogs of GRF (1-29) have been developed to enhance stability and prolong biological activity. A notable alternative is CJC-1295, a tetrasubstituted peptide analog.[3] Other modified versions, often referred to collectively as modified GRF (1-29) or Sermorelin, also exhibit altered pharmacokinetic and pharmacodynamic profiles.[4][5]
In Vitro and In Vivo Efficacy
The primary measure of the biological activity of GRF and its analogs is their ability to stimulate GH secretion. This is typically assessed through in vitro studies using primary cultures of rat pituitary cells and in vivo studies in rats.
Table 1: Comparison of In Vivo Growth Hormone Secretion
| Compound | Dosage | Animal Model | Key Finding | Reference |
| hGRF (1-29) amide | 1 µmol/kg (s.c.) | Male Sprague Dawley rats | Standard GH secretion profile | [6][7] |
| CJC-1295 | 1 µmol/kg (s.c.) | Male Sprague Dawley rats | 4-fold increase in GH area under the curve over a 2-hour period compared to hGRF(1-29) | [3][7] |
| [D-Ala-2]-hpGRF(1-29)-NH2 | Not specified | Rat | Approximately 50 times more potent than the parent molecule in eliciting GH secretion | [8] |
Experimental Protocols
Accurate validation of the biological activity of synthetic GRF (1-29) amide and its analogs relies on standardized and well-documented experimental protocols.
In Vitro Bioassay: Primary Rat Pituitary Cell Culture
This assay directly measures the ability of a compound to stimulate GH secretion from pituitary cells.
Methodology:
-
Cell Isolation: Anterior pituitary glands are collected from rats. The tissue is enzymatically dispersed to obtain a single-cell suspension.[9][10]
-
Cell Culture: The dispersed cells are plated in a suitable culture medium, often serum-free, and maintained in a controlled environment (37°C, 5% CO2).[9][11]
-
Treatment: After a period of stabilization, the cultured cells are treated with various concentrations of synthetic rat GRF (1-29) amide or its analogs.
-
Sample Collection: The culture medium is collected at specific time points after treatment.
-
GH Measurement: The concentration of GH in the collected medium is quantified using a specific and sensitive method, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA).[12]
In Vivo Bioassay: Measurement of Growth Hormone in Rats
This assay assesses the systemic effect of the test compound on GH release in a living organism.
Methodology:
-
Animal Model: Male Sprague Dawley rats are commonly used for these studies.[6] For certain protocols, hypophysectomized rats may be used to eliminate the influence of endogenous GH.[13]
-
Compound Administration: Synthetic rat GRF (1-29) amide or its analogs are administered to the rats, typically via subcutaneous (s.c.) or intravenous (i.v.) injection.[6]
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Plasma Separation: Plasma is separated from the whole blood by centrifugation.
-
GH Measurement: The concentration of GH in the plasma samples is determined using a validated assay, such as RIA.[6][14]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanisms and processes involved, the following diagrams illustrate the GRF signaling pathway and a typical experimental workflow for validating its biological activity.
Caption: GRF (1-29) amide signaling pathway in pituitary somatotrophs.
Caption: Experimental workflow for validating GRF (1-29) biological activity.
References
- 1. Signaling mechanism of growth hormone-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modified GRF (1-29) - Wikipedia [en.wikipedia.org]
- 5. medsafe.govt.nz [medsafe.govt.nz]
- 6. academic.oup.com [academic.oup.com]
- 7. Human growth hormone-releasing factor (hGRF)1-29-albumin bioconjugates activate the GRF receptor on the anterior pituitary in rats: identification of CJC-1295 as a long-lasting GRF analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of insulin-like growth factor-I on growth hormone-releasing factor receptor expression in primary rat anterior pituitary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Primary culture of rat pituitary cells in serum-free medium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TRH Regulates the Synthesis and Secretion of Prolactin in Rats with Adenohypophysis through the Differential Expression of miR-126a-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencellonline.com [sciencellonline.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. A Reporter Gene Assay for Measuring the Biological Activity of PEGylated Recombinant Human Growth Hormone [mdpi.com]
- 14. In Vivo Analysis of Growth Hormone Receptor Signaling Domains and Their Associated Transcripts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Human vs. Rat GRF (1-29) Amide on Rat Growth Hormone Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of human growth hormone-releasing factor (1-29) amide (hGRF(1-29)NH₂) and rat growth hormone-releasing factor (1-29) amide (rGRF(1-29)NH₂) on growth hormone (GH) secretion in rats. The information presented is supported by experimental data from in vitro and in vivo studies.
At a Glance: Key Differences in Potency
A notable divergence in the relative potency of human and rat GRF is observed when comparing in vitro and in vivo studies. While rat GRF demonstrates significantly higher potency in stimulating GH secretion from cultured rat pituitary cells, in vivo studies suggest they are equipotent.
Quantitative Data Summary
The following tables summarize the quantitative data on the potency and efficacy of human and rat GRF (1-29) amide in stimulating rat GH secretion.
Table 1: In Vitro Comparison of GRF Potency on Rat Pituitary Cells
| Peptide | Relative Potency | ED₅₀ / EC₅₀ | Maximal Secretion | Reference |
| Rat GRF | 3-6 times more potent than human GRF[1] | 3 x 10⁻¹¹ M (rGRF(1-43)OH)[2] | Similar to human GRF[1] | [1][2] |
| Human GRF | Baseline | 15 x 10⁻¹² M (tumor-derived hGRF)[3] | Similar to rat GRF[1] | [1][3] |
Table 2: In Vivo Comparison of GRF Potency on Rat GH Secretion
| Peptide | Relative Potency | Route of Administration | Animal Model | Reference |
| Rat GRF | Equipotent to human GRF on a molar basis[4] | Intravenous | Conscious freely-moving and anesthetized rats | [4] |
| Human GRF | Equipotent to rat GRF on a molar basis[4] | Intravenous | Conscious freely-moving and anesthetized rats | [4] |
Experimental Protocols
Detailed methodologies from key experiments are provided below to allow for replication and further investigation.
In Vitro: Rat Anterior Pituitary Cell Culture
Objective: To assess the potency of GRF peptides on GH secretion from primary cultures of rat anterior pituitary cells.
Methodology:
-
Cell Preparation: Anterior pituitary glands are removed from male rats and enzymatically dispersed to obtain a single-cell suspension.
-
Cell Culture: The cells are seeded in culture plates and maintained in a suitable medium for a period to allow for recovery and attachment.
-
Treatment: The cultured cells are then incubated with varying concentrations of either human or rat GRF peptides.
-
Sample Collection: After the incubation period, the culture medium is collected.
-
GH Measurement: The concentration of GH in the collected medium is determined using a specific radioimmunoassay (RIA).
-
Data Analysis: Dose-response curves are generated to calculate the ED₅₀ (the concentration of a drug that gives half-maximal response).
In Vivo: GRF Administration and GH Measurement in Rats
Objective: To evaluate the in vivo efficacy of GRF peptides in stimulating GH secretion in live rats.
Methodology:
-
Animal Model: Adult male rats (e.g., Sprague-Dawley) are used. For some studies, animals are anesthetized to minimize stress-induced variations in GH secretion.
-
Cannulation: To facilitate repeated blood sampling, a cannula is often implanted into the jugular vein.
-
GRF Administration: Human or rat GRF is administered via a specific route, commonly intravenous (IV) or subcutaneous (SC), at various dosages.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after GRF administration.
-
GH Measurement: Plasma is separated from the blood samples, and the GH concentration is measured by RIA.
-
Data Analysis: The data is analyzed to determine the peak GH concentration, the area under the curve (AUC) of the GH response, and the duration of the effect.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of GRF in pituitary somatotrophs and a typical experimental workflow for in vivo studies.
Caption: GRF Signaling Pathway in Pituitary Somatotrophs.
Caption: Typical In Vivo Experimental Workflow.
References
- 1. Relative potencies of human, rat, bovine/caprine, porcine and ovine hypothalamic growth hormone-releasing factors to release growth hormone by the rat anterior pituitary in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the biological activities of authentic rat GRF(1-43)OH with the analogue rat GRF(1-29)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth hormone releasing factor, somatocrinin, releases pituitary growth hormone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo biological potency of rat and human growth hormone-releasing factor and fragments of human growth hormone-releasing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Anti-hGRF Antibodies: A Comparative Guide to Cross-Reactivity with Rat GRF (1-29) Amide
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a comparative analysis of the cross-reactivity of anti-human Growth Hormone-Releasing Factor (anti-hGRF) antibodies with rat GRF (1-29) amide, supported by experimental data and detailed protocols.
The specificity of anti-human GRF (hGRF) antibodies is a critical factor in preclinical studies that use rodent models. Cross-reactivity with endogenous rat GRF can lead to confounding results, making it essential to select an antibody with minimal to no binding to the rat ortholog. This guide summarizes the cross-reactivity profiles of several anti-hGRF antibodies as reported in the literature and provides insights into the experimental methods used to determine this specificity.
Comparative Analysis of Cross-Reactivity
The following table summarizes the cross-reactivity of different anti-hGRF antibodies with rat GRF, based on available data. The data indicates that while some antibodies are highly specific to human GRF, others may exhibit varying degrees of cross-reactivity.
| Antibody Description | Immunogen/Target | Reported Cross-Reactivity with Rat GRF | Experimental Method | Reference |
| Rabbit anti-hGRF1-44 | Human GRF1-44 | Does not cross-react.[1][2][3] | Radioimmunoassay (RIA) | [1][2][3] |
| Rabbit anti-hpGRF(1-44)NH2 | Human pancreatic GRF(1-44)NH2 | No cross-reactivity observed with rat hypothalamic extracts.[4] | Radioimmunoassay (RIA) | [4] |
| Rabbit anti-GRF (Human) Antiserum | GRF (Human)-KLH | <0.1%[5] | Enzyme Immunoassay (EIA) | [5] |
It is important to note that specific cross-reactivity data is often dependent on the immunoassay format and conditions used.
Experimental Methodologies
The determination of antibody cross-reactivity is typically performed using immunoassays such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA). These techniques allow for the quantitative comparison of antibody binding to its primary target (hGRF) versus a potential cross-reactant (rat GRF).
Radioimmunoassay (RIA)
RIA is a highly sensitive in vitro assay technique that uses radiolabeled antigens to measure the concentration of an unlabeled antigen in a sample.[6] In the context of cross-reactivity assessment, the assay measures the ability of rat GRF to compete with radiolabeled hGRF for binding to the anti-hGRF antibody.
Protocol Outline:
-
Antibody Incubation: A fixed concentration of the anti-hGRF antibody is incubated with a constant amount of radiolabeled hGRF (tracer) and varying concentrations of unlabeled hGRF (for the standard curve) or rat GRF (for cross-reactivity).
-
Competitive Binding: The unlabeled antigen (hGRF or rat GRF) competes with the radiolabeled hGRF for the limited number of antibody binding sites.
-
Separation: The antibody-bound antigen is separated from the free antigen.
-
Detection: The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
Data Analysis: A standard curve is generated by plotting the percentage of bound radiolabeled hGRF as a function of the unlabeled hGRF concentration. The cross-reactivity of rat GRF is determined by comparing the concentration of rat GRF required to displace 50% of the bound tracer (IC50) to the IC50 of hGRF.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is another common immunoassay format that uses an enzyme-linked antibody to detect the binding of an antigen.[7] A competitive ELISA format is typically used for cross-reactivity studies.
Protocol Outline:
-
Coating: Microtiter plate wells are coated with a known amount of hGRF.
-
Competitive Incubation: A fixed concentration of the anti-hGRF antibody is pre-incubated with varying concentrations of hGRF (for the standard curve) or rat GRF (for cross-reactivity). This mixture is then added to the coated wells.
-
Binding: The free antibody (not bound to the antigen in the solution) will bind to the hGRF coated on the plate.
-
Washing: The wells are washed to remove unbound antibodies and antigens.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Data Analysis: The absorbance of the colored product is measured, which is inversely proportional to the amount of antigen in the initial solution. Cross-reactivity is calculated similarly to the RIA method by comparing the IC50 values.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the GRF signaling pathway and the general workflows of RIA and ELISA for determining cross-reactivity.
Caption: GRF Signaling Pathway in the Anterior Pituitary.
Caption: General Workflow for RIA Cross-Reactivity Assessment.
Caption: General Workflow for Competitive ELISA.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Levels of human and rat hypothalamic growth hormone-releasing factor as determined by specific radioimmunoassay systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. microbenotes.com [microbenotes.com]
- 7. novamedline.com [novamedline.com]
A Comparative Guide to the Bioequivalence of GRF (1-29) Amide and its Long-Lasting Analog, CJC-1295, in Rats
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GRF (1-29) amide is a synthetic peptide that corresponds to the first 29 amino acids of the naturally occurring growth hormone-releasing hormone (GHRH).[1][2] It effectively stimulates the secretion of growth hormone (GH) from the anterior pituitary. However, its therapeutic potential is limited by a very short plasma half-life. CJC-1295 is a modified analog of GRF (1-29) amide designed for extended stability and duration of action through its ability to bioconjugate to serum albumin.[3][4][5][6][7] Experimental data in rats demonstrates that CJC-1295 exhibits a significantly prolonged pharmacokinetic profile and a greater overall effect on growth hormone secretion compared to the standard GRF (1-29) amide.
In Vivo Bioactivity Comparison
Studies in Sprague Dawley rats have shown that while both GRF (1-29) amide and CJC-1295 induce a significant release of growth hormone, CJC-1295 leads to a more sustained and pronounced effect.
A key study administered a single subcutaneous (sc) bolus dose of 1 µmol/kg of each compound to male Sprague Dawley rats and monitored plasma GH levels over a 2-hour period.[3][4] The results indicated a substantial increase in the total amount of GH secreted in the animals treated with CJC-1295.
| Compound | Dose | Route of Administration | Key Finding | Citation |
| GRF (1-29) amide | 1 µmol/kg | Subcutaneous | Induces acute GH secretion. | [3][4] |
| CJC-1295 | 1 µmol/kg | Subcutaneous | Showed a 4-fold increase in GH area under the curve (AUC) over a 2-hour period compared to GRF (1-29) amide. | [3][5][6][7] |
Pharmacokinetic Profile Comparison
The primary difference in the bioequivalence of GRF (1-29) amide and CJC-1295 lies in their pharmacokinetic profiles. The design of CJC-1295 allows it to bind to endogenous albumin, thereby protecting it from rapid degradation and clearance.
Pharmacokinetic analysis in rats following a single subcutaneous dose of 1 µmol/kg revealed a dramatically extended presence of CJC-1295 in the plasma compared to GRF (1-29) amide.
| Parameter | GRF (1-29) amide | CJC-1295 | Citation |
| Plasma Detection Time | Undetectable beyond 1 hour. | Detectable beyond 72 hours. | [3][4][8] |
| Mean Residence Time | < 0.5 hours | > 30 hours | [4][9] |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Acute In Vivo Growth Hormone Secretion Assay
-
Animal Model: Catheterized (carotid), freely moving, 7- to 8-week-old male Sprague Dawley rats.[4]
-
Test Compounds: GRF (1-29) amide and CJC-1295.
-
Administration: A single bolus subcutaneous dose of 1 µmol/kg of each test compound was administered.[3][4] A control group received a saline injection.
-
Blood Sampling: Blood samples were collected over a 2-hour period to monitor plasma GH levels.[3][4]
-
Analysis: Quantitative determination of rat GH was performed by a commercial radioimmunoassay (RIA) kit.[3] The total secreted rat GH was evaluated by calculating the area under the curve (AUC) over the 2-hour period.[5]
Pharmacokinetic Analysis
-
Animal Model: 7- to 8-week-old male Sprague Dawley rats (n=4 per compound).[3][8]
-
Administration: A single bolus subcutaneous dose of 1 µmol/kg of either GRF (1-29) amide or CJC-1295 was administered in the dorsolumbar region.[3]
-
Blood Sampling: Serial blood samples were collected at predose, and at 5 and 30 minutes, and 1, 2, 4, 8, 24, 48, and 72 hours post-injection into tubes containing EDTA and a DPP-IV inhibitor.[3]
-
Analysis: Plasma levels of the compounds were determined using a disequilibrium radioimmunoassay (RIA).[3][4] The assay utilized a rabbit anti-hGRF (1-44) antibody that cross-reacts with both hGRF (1-29) amide and CJC-1295, but not with endogenous rat GRF.[3][4][8]
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the GRF signaling pathway and the experimental workflow for assessing bioactivity.
Caption: GRF Signaling Pathway in the Anterior Pituitary.
Caption: In Vivo Bioactivity and Pharmacokinetic Experimental Workflow.
References
- 1. rawamino.com [rawamino.com]
- 2. Modified GRF (1-29) - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Human growth hormone-releasing factor (hGRF)1-29-albumin bioconjugates activate the GRF receptor on the anterior pituitary in rats: identification of CJC-1295 as a long-lasting GRF analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetics of GRF(1-29) Amide and Its Modified Analogs in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of native GRF(1-29) amide (also known as Sermorelin) and its modified analogs, with a focus on studies conducted in rats. The development of GRF(1-29) analogs has primarily aimed to overcome the short biological half-life of the parent peptide, thereby enhancing its therapeutic potential. This document summarizes key pharmacokinetic data, details the experimental protocols used to obtain this data, and visualizes relevant biological and experimental processes.
Data Presentation: Comparative Pharmacokinetic Parameters
| Compound | Modification | Administration Route | Dose | Half-life (t½) | Mean Residence Time (MRT) | Detectable Presence | Bioavailability | Reference |
| GRF(1-29) Amide (Sermorelin) | None (Native Sequence) | Intravenous (IV) | - | 6.2 min[1] | < 0.5 h[2] | - | - | [1][2] |
| Subcutaneous (SC) | 1 µmol/kg | Undetectable after 1h[2] | - | Undetectable after 1h[2] | 5.1%[1] | [1][2] | ||
| D-Ala² Analogs | Substitution of L-Alanine at position 2 with D-Alanine | Intravenous (IV) | - | 4.7 - 7.4 min[1] | - | - | - | [1] |
| Subcutaneous (SC) | - | - | - | - | 4.6 - 7.2%[1] | [1] | ||
| CJC-1295 | Tetrasubstituted analog with a Drug Affinity Complex (DAC) | Subcutaneous (SC) | 1 µmol/kg | - | > 30 h[2] | Beyond 72h[2][3] | - | [2][3] |
Note: " - " indicates that the data was not available in the reviewed literature. The bioavailability of D-Ala² analogs after subcutaneous injection was found to be in the range of 4.6-7.2% of the administered dose.[1]
Experimental Protocols
The methodologies outlined below are based on the key experiments cited in this guide, primarily from the work of Jetté et al. (2005) and Rafferty et al. (1988).
Pharmacokinetic Analysis of hGRF(1-29) Amide and CJC-1295 (Jetté et al., 2005)
-
Animal Model: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions.
-
Administration:
-
A single bolus subcutaneous (SC) injection of either GRF(1-29) amide or CJC-1295.
-
Dose: 1 µmol/kg.
-
Vehicle: 0.9% saline.
-
-
Blood Sampling:
-
Serial blood samples were collected at the following time points: pre-dose, 5, 30 minutes, and 1, 2, 4, 8, 24, 48, and 72 hours post-injection.
-
Blood was collected in tubes containing EDTA and a dipeptidyl peptidase-IV (DPP-IV) inhibitor to prevent peptide degradation.
-
-
Sample Processing:
-
Plasma was separated by centrifugation.
-
Plasma samples were stored frozen until analysis.
-
-
Analytical Method:
-
Concentrations of GRF(1-29) amide and CJC-1295 in plasma were determined using a radioimmunoassay (RIA).
-
The RIA utilized a rabbit anti-hGRF(1-44) antibody that cross-reacts with both hGRF(1-29) amide and CJC-1295.
-
Pharmacokinetic Evaluation of GRF(1-29)-amide and D-amino Acid-Substituted Analogs (Rafferty et al., 1988)
-
Animal Model: Rats (strain not specified in the abstract).
-
Administration:
-
Intravenous (IV) Injection: To determine the plasma half-life.
-
Subcutaneous (SC) Injection: To determine bioavailability.
-
-
Data Analysis:
-
Plasma concentrations of the peptides were measured over time.
-
Half-lives were calculated from the plasma concentration-time data following IV injection.
-
The percentage of the dose reaching the circulation after SC injection was calculated to determine bioavailability.
-
Mandatory Visualization
Signaling Pathway of Growth Hormone-Releasing Factor (GRF)
The binding of GRF or its analogs to the Growth Hormone-Releasing Hormone Receptor (GHRH-R) on somatotroph cells in the anterior pituitary initiates a signaling cascade that leads to the synthesis and release of growth hormone (GH).
Caption: GRF signaling pathway leading to GH synthesis and release.
Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates a typical workflow for conducting pharmacokinetic studies of GRF analogs in rats.
Caption: A generalized workflow for preclinical pharmacokinetic assessment.
References
- 1. Pharmacokinetic evaluation of superactive analogues of growth hormone-releasing factor (1-29)-amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Human growth hormone-releasing factor (hGRF)1-29-albumin bioconjugates activate the GRF receptor on the anterior pituitary in rats: identification of CJC-1295 as a long-lasting GRF analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling GRF (1-29) Amide (Rat)
For Immediate Implementation: This document outlines essential safety protocols and operational procedures for the handling and disposal of Growth Hormone-Releasing Factor (GRF) (1-29) amide (rat), a synthetic peptide used in research. Adherence to these guidelines is mandatory to ensure the safety of laboratory personnel and to maintain environmental compliance.
GRF (1-29) amide, like many peptide hormones, requires careful handling to prevent unintended biological effects through accidental exposure. While the provided Safety Data Sheets (SDS) indicate no immediate severe hazards, the precautionary principle dictates stringent safety measures due to the compound's biological activity.
Operational Plan: Personal Protective Equipment (PPE)
The primary defense against exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for various stages of handling GRF (1-29) amide.
| Task | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves- Safety glasses with side shields or chemical safety goggles[1][2]- Laboratory coat[3]- N95 or P2 respirator (if dust can be generated)[4] |
| Reconstitution and Handling of Solutions | - Nitrile gloves- Safety glasses with side shields or chemical safety goggles[1][2]- Laboratory coat[3] |
| Administration to Animals | - Nitrile gloves- Safety glasses with side shields- Laboratory coat |
| Spill Cleanup | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or chemical safety goggles- Laboratory coat- N95 or P2 respirator |
| Waste Disposal | - Nitrile gloves- Safety glasses with side shields- Laboratory coat |
Procedural Guidance: Step-by-Step Safety Protocols
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the container in a tightly sealed, clearly labeled, and dedicated secondary container.[2] The recommended storage temperature is -20°C in a dry, well-ventilated area.[2]
Handling and Preparation
-
Designated Area: All handling of GRF (1-29) amide should be conducted in a designated area, such as a chemical fume hood or a specific bench space, to contain any potential spills.
-
Avoid Dust Formation: When handling the solid form, take care to avoid generating dust.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.
Spill Management
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Cleanup: Wearing appropriate PPE, carefully sweep or wipe up the material and place it into a sealed, labeled container for hazardous waste disposal.[1][2]
-
Decontamination: Clean the spill area with a suitable laboratory disinfectant or detergent solution, followed by a water rinse.
First Aid and Emergency Procedures
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[5] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur. |
| Ingestion | Rinse the mouth thoroughly with water.[1] Do NOT induce vomiting.[5] Seek medical attention.[5] |
In the event of a fire, use water spray, carbon dioxide, dry chemical powder, or an appropriate foam to extinguish.[2] Firefighters should wear a self-contained breathing apparatus and full protective gear.
Disposal Plan
The disposal of GRF (1-29) amide and associated waste must be managed to prevent environmental release.
-
Segregation: All waste contaminated with GRF (1-29) amide, including empty vials, pipette tips, gloves, and absorbent materials from spills, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Waste Characterization: This waste should be classified as chemical or biological waste, in accordance with institutional and local regulations.
-
Disposal Method: The primary recommended method for the disposal of peptide waste is high-temperature incineration by a licensed hazardous waste disposal service.[2][6][7]
-
Aqueous Waste: Do not dispose of solutions containing GRF (1-29) amide down the drain.[8] Collect all aqueous waste in a designated, sealed container for hazardous waste pickup.
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of GRF (1-29) amide.
References
- 1. fishersci.com [fishersci.com]
- 2. peptide.co.jp [peptide.co.jp]
- 3. m.youtube.com [m.youtube.com]
- 4. Growth Hormone Releasing Factor Fragment 1-29 amide human = 97 HPLC 86168-78-7 [sigmaaldrich.com]
- 5. eurogentec.com [eurogentec.com]
- 6. peptiderecon.com [peptiderecon.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
